4-Bromo-6-methylbenzo[d]thiazole-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-methyl-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-4-2-5(9)7-6(3-4)12-8(11)10-7/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFRCPCWLQNGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596746 | |
| Record name | 4-Bromo-6-methyl-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155596-89-7 | |
| Record name | 4-Bromo-6-methyl-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic pathways, experimental protocols, and underlying chemical principles. Furthermore, it explores the potential biological relevance of this class of compounds, particularly in the context of cancer research, providing valuable information for professionals in drug discovery and development.
Introduction
Benzothiazole-2-thiols are a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring an electron-withdrawing bromine atom and an electron-donating methyl group, modulates its electronic and steric properties, potentially influencing its interaction with biological targets. This guide focuses on a robust and efficient synthetic route to this target molecule, starting from commercially available precursors.
Synthetic Pathway Overview
The synthesis of this compound is primarily achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 2-Bromo-4-methylaniline, from p-toluidine. The second stage is the cyclization of this intermediate with carbon disulfide to form the target benzothiazole-2-thiol ring system.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 2-Bromo-4-methylaniline (Precursor)
This synthesis is a three-step process starting from p-toluidine.
Step 1: Acetylation of p-Toluidine
-
Reaction: p-Toluidine is reacted with acetic anhydride in glacial acetic acid to protect the amino group as an acetamide.
-
Procedure: A mixture of p-toluidine (e.g., 320-325 g) and glacial acetic acid (e.g., 1100-1200 mL) is heated. Acetic anhydride (e.g., 45-55 mL) is added, and the mixture is refluxed for approximately 2.5-3.0 hours.[1]
-
Work-up: The reaction mixture is cooled to allow crystallization of N-(4-methylphenyl)acetamide.
Step 2: Bromination of N-(4-methylphenyl)acetamide
-
Reaction: The protected aniline is regioselectively brominated at the position ortho to the amino group.
-
Procedure: The N-(4-methylphenyl)acetamide is dissolved in glacial acetic acid. The solution is cooled to 35-45°C, and liquid bromine (e.g., 450-500 g) is added dropwise, maintaining the temperature between 50-55°C. The mixture is stirred for 1 hour.[1]
-
Work-up: The reaction mixture is poured into a large volume of ice water containing sodium sulfite to quench excess bromine. The precipitated solid, N-(3-Bromo-4-methylphenyl)acetamide, is collected by filtration, washed with water, and can be purified by recrystallization from 80% ethanol.[1]
Step 3: Hydrolysis of N-(3-Bromo-4-methylphenyl)acetamide
-
Reaction: The acetyl protecting group is removed by acid hydrolysis to yield the free amine.
-
Procedure: The crude N-(3-Bromo-4-methylphenyl)acetamide is refluxed in a mixture of glacial acetic acid (e.g., 700-800 mL) and concentrated hydrochloric acid (e.g., 700-800 mL) for 3 hours.[1]
-
Work-up: Upon cooling, the hydrochloride salt of the product precipitates. The salt is collected and suspended in water. A solution of sodium hydroxide is added to neutralize the salt and liberate the free base, 2-Bromo-4-methylaniline, as an oily substance. The product can be further purified by vacuum distillation.[1]
Stage 2: Synthesis of this compound
-
Reaction: A metal-free cyclization reaction between 2-Bromo-4-methylaniline and carbon disulfide mediated by a strong, non-nucleophilic base.
-
Procedure: A mixture of 2-Bromo-4-methylaniline (1.0 mmol), carbon disulfide (CS₂, 2.0 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol) in toluene (3.0 mL) is heated at 120°C for 24 hours in a sealed tube under an argon atmosphere.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure product.
Data Presentation
Synthesis of Precursor and Final Product
| Step | Product Name | Starting Material | Molar Ratio (Start:Reagent) | Solvent | Yield | Melting Point (°C) |
| 1.1 | N-(3-Bromo-4-methylphenyl)acetamide | p-Toluidine | 1 : 1.015 (p-toluidine:bromine) | Acetic Acid | 79% (recrystallized) | 116-117 |
| 1.2 | 2-Bromo-4-methylaniline | N-(3-Bromo-4-methylphenyl)acetamide | - | Acetic Acid / HCl | 60-67% (crude) | 16-18 (after distillation) |
| 2 | This compound | 2-Bromo-4-methylaniline | 1 : 2 : 3 (aniline:CS₂:DBU) | Toluene | 58% | 219-220 |
Data for steps 1.1 and 1.2 sourced from Organic Syntheses procedure.[2] Data for step 2 sourced from a convenient metal-free synthesis method.
Characterization Data for this compound
| Analysis | Result |
| ¹H NMR (300 MHz, DMSO-d₆) | δ = 13.71 (br s, 1H, NH), 7.48 (s, 1H), 7.42 (s, 1H), 2.31 (s, 3H, CH₃) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ = 190.4, 138.1, 135.6, 131.1, 130.5, 121.0, 103.3, 20.3 (CH₃) |
| ESI-MS | m/z = 260.2 [M + H]⁺ |
| HRMS ([M+H]⁺) | Calculated for C₈H₆BrNS₂: 259.9198; Found: 259.9193 |
Reaction Mechanism and Visualizations
Proposed Mechanism for Benzothiazole-2-thiol Formation
The reaction of an o-haloaniline with carbon disulfide in the presence of DBU is proposed to proceed through the following steps:
-
Deprotonation: The strong base DBU deprotonates the amino group of 2-bromo-4-methylaniline.
-
Nucleophilic Attack: The resulting anilide anion acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a dithiocarbamate intermediate.
-
Intramolecular Cyclization: An intramolecular nucleophilic aromatic substitution (SₙAr) occurs. The sulfur atom of the dithiocarbamate attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the benzothiazole ring.
-
Tautomerization: The initial thione product exists in equilibrium with its thiol tautomer.
Figure 2: Proposed reaction mechanism for the DBU-mediated synthesis.
Biological Context: Anticancer Activity
Benzothiazole derivatives are of significant interest to drug development professionals due to their well-documented anticancer properties. While specific biological data for this compound is not extensively published, numerous studies on structurally related compounds demonstrate that they can induce apoptosis (programmed cell death) in cancer cells.
One of the key mechanisms is the induction of the mitochondrial intrinsic apoptosis pathway . This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
Benzothiazole derivatives have been shown to disrupt the balance of these proteins, leading to:
-
Upregulation of pro-apoptotic proteins like Bax.
-
Downregulation of anti-apoptotic proteins like Bcl-2.
This shift promotes the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.
Figure 3: Signaling pathway of apoptosis induced by benzothiazole derivatives.
Anticancer Activity Data for Related Benzothiazoles
| Compound Type | Cancer Cell Line | Activity Metric | Value |
| Pyrimidine-based Benzothiazole | Lung, Breast, Renal Cancer | % Growth Inhibition | "Excellent" |
| Chlorobenzyl Indole Benzothiazole | HT-29 (Colon) | IC₅₀ | 0.024 µM |
| Chlorobenzyl Indole Benzothiazole | H460 (Lung) | IC₅₀ | 0.29 µM |
| 4-Thiazolidinone Benzothiazole Derivative | Leukemia, Melanoma, Lung, Colon, etc. | logGI₅₀ | -5.38 |
Data sourced from various studies on benzothiazole derivatives.[3][4]
Conclusion
This guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The detailed experimental protocols for both the precursor and the final product provide a practical framework for laboratory synthesis. The discussion of the reaction mechanism and the biological context, particularly the role of benzothiazole derivatives as inducers of apoptosis, underscores the relevance of this compound class in the field of oncology drug discovery. This comprehensive information serves as a valuable resource for researchers and professionals engaged in the synthesis and evaluation of novel therapeutic agents.
References
An In-depth Technical Guide on the Chemical Properties of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. The information is curated for professionals in the fields of chemical research and drug development.
Core Chemical Properties
This compound is a substituted benzothiazole derivative. The chemical structure is characterized by a fused benzene and thiazole ring system, with a bromine atom at position 4, a methyl group at position 6, and a thiol group at position 2. The presence of these functional groups imparts specific electronic and steric properties that influence its reactivity and potential biological interactions.[1]
The benzothiazole core is an aromatic and relatively rigid structure.[1] The thiol group at the 2-position is nucleophilic and can exist in tautomeric equilibrium with the thione form. This group is a key site for derivatization.[1] The bromine atom at position 4 is an electron-withdrawing group, which can affect the electron distribution in the aromatic system and participate in halogen bonding.[1] In contrast, the methyl group at position 6 is an electron-donating group, which also modulates the electronic properties of the ring and adds steric bulk.[1]
Physicochemical Data
A summary of the available physicochemical data for this compound is presented in the table below.
| Property | Value | Source |
| Melting Point | 243–244 °C | [2] |
| ¹H NMR (500 MHz, DMSO-d6) | δ (ppm) 14.12 (brs, 1H), 8.32 (s, 1H), 7.91 (d, 1H, J= 10.0 Hz), 7.46 (d, 1H, J= 10.0 Hz) | [2] |
| ¹³C NMR (126 MHz, DMSO-d6) | δ (ppm) 192.6, 136.7, 136.6, 130.7, 126.8, 121.9, 113.1, 44.4 | [2] |
Synthesis and Experimental Protocols
The synthesis of substituted benzothiazole-2-thiols can be achieved through various methods. A general and efficient one-step method involves the cyclization of the corresponding 2-aminothiophenol with carbon disulfide or a derivative like tetramethylthiuram disulfide (TMTD) in a suitable solvent.
Representative Synthetic Protocol
Synthesis of this compound from 2-amino-3-bromo-5-methylbenzenethiol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-bromo-5-methylbenzenethiol (1 equivalent) in a suitable solvent such as ethanol or water.[3]
-
Reagent Addition: Add tetramethylthiuram disulfide (TMTD) (1.1 equivalents) to the solution.[3]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Potential Biological Activity and Signaling Pathways
Benzothiazole-2-thiol derivatives have been reported to exhibit a range of biological activities, including anticancer and antibacterial properties.[4][5][6] The mechanism of action for their anticancer effects is often attributed to the induction of apoptosis.[4] Furthermore, some benzothiazole-2-thiol derivatives have been identified as inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.[7][8][9]
Based on the known activities of this class of compounds, a potential signaling pathway that could be modulated by this compound is the bacterial quorum sensing pathway, specifically the LasR-I system in Pseudomonas aeruginosa.
Proposed Quorum Sensing Inhibition Workflow
Caption: Proposed mechanism of quorum sensing inhibition by this compound.
This diagram illustrates a plausible mechanism where the compound acts as an antagonist to the LasR receptor, thereby inhibiting the signaling cascade that leads to the expression of virulence factors in Pseudomonas aeruginosa. This is a common strategy for the development of novel antimicrobial agents that are less likely to induce resistance compared to traditional bactericidal or bacteriostatic drugs.[7]
References
- 1. This compound | 155596-89-7 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Benzo[ d ]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03616E [pubs.rsc.org]
- 8. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the available spectroscopic data and a generalized synthetic protocol for 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential as anticancer agents. This document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel benzothiazole-based compounds.
Spectroscopic Data
Table 1: Spectroscopic Data for 4-Bromo-6-methyl-2(3H)-benzothiazolone and Related Compounds
| Spectroscopic Technique | Data Type | Observed Values/Characteristics | Source/Compound |
| ¹H NMR | Chemical Shift (δ) | δ (ppm) in DMSO-d₆: ~13.7 (br s, 1H, NH/SH), ~7.5 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~2.3 (s, 3H, CH₃) | Inferred from data for a closely related methyl-substituted benzothiazole-2-thiol. |
| ¹³C NMR | Chemical Shift (δ) | δ (ppm) in DMSO-d₆: ~189.6 (C=S), ~139.7, ~134.2, ~129.9, ~128.5, ~122.0, ~112.6 (Aromatic C), ~21.2 (CH₃) | Inferred from data for a closely related methyl-substituted benzothiazole-2-thiol. |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic peaks for N-H/S-H stretching (broad, ~3100-3000 cm⁻¹), C=S stretching (~1250-1020 cm⁻¹), C-N stretching, and aromatic C-H and C=C vibrations. | General characteristics for benzothiazole-2-thiols. |
| Mass Spectrometry | m/z | Expected molecular ion peak [M]⁺ for C₈H₆BrNS₂. | Theoretical. |
Note: The NMR data is inferred from a published spectrum of a compound believed to be a close structural analog. Direct spectroscopic analysis of a verified standard of this compound is recommended for confirmation.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general and robust method for the synthesis of substituted benzothiazole-2-thiols involves the cyclization of the corresponding 2-aminothiophenol derivative. The following protocol is a generalized procedure based on established synthetic routes for this class of compounds[1][2][3].
General Synthesis of this compound
This synthesis can be conceptualized as a two-step process starting from 3-bromo-5-methylaniline.
Caption: Synthetic workflow for this compound.
Methodology:
-
Synthesis of the Intermediate 2-Amino-3-bromo-5-methylbenzenethiol:
-
3-Bromo-5-methylaniline is treated with a thiocyanating agent, such as potassium thiocyanate in the presence of a halogen (e.g., bromine) in a suitable solvent like acetic acid, to introduce a thiocyanate group ortho to the amino group.
-
The resulting 2-amino-3-bromo-5-methyl-1-thiocyanatobenzene is then subjected to reduction. This can be achieved using a reducing agent like sodium sulfide or sodium borohydride to convert the thiocyanate group to a thiol group, yielding 2-amino-3-bromo-5-methylbenzenethiol.
-
-
Cyclization to this compound:
-
The 2-amino-3-bromo-5-methylbenzenethiol intermediate is then cyclized. A common method for this transformation is to react the aminothiophenol with carbon disulfide in the presence of a base, such as potassium hydroxide or sodium hydroxide, in a solvent like ethanol or methanol.
-
The reaction mixture is typically heated under reflux for several hours.
-
Upon completion, the reaction is cooled, and the product is precipitated by acidification.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: The final product should be characterized by standard spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity. The data should be compared with the expected values.
Biological Context and Signaling Pathways
Benzothiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[4][5][6][7][8]. Several studies have indicated that the anticancer effects of certain benzothiazole derivatives are mediated through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
While the specific signaling pathways affected by this compound have not been elucidated, research on other benzothiazole compounds suggests potential interactions with pathways such as the PI3K/AKT pathway, which is a critical regulator of cell survival and proliferation[4].
Caption: Potential mechanism of action for benzothiazole derivatives.
The diagram above illustrates a generalized mechanism where a benzothiazole derivative may inhibit the PI3K/AKT signaling pathway. By inhibiting PI3K, the downstream activation of AKT is suppressed. This can lead to a decrease in cell proliferation and survival, and an induction of apoptosis in cancer cells. It is important to note that this is a representative pathway for this class of compounds, and the specific molecular targets and mechanisms for this compound would require dedicated biological investigation.
References
- 1. An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. synthesis-and-biological-evaluation-of-novel-benzothiazole-2-thiol-derivatives-as-potential-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on 4-Bromo-6-methylbenzo[d]thiazole-2-thiol (CAS number 155596-89-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data specifically for 4-Bromo-6-methylbenzo[d]thiazole-2-thiol (CAS 155596-89-7) is limited. This guide provides a comprehensive overview based on the general knowledge of benzothiazole derivatives and includes data for a closely related isomer, 6-Bromo-4-methylbenzo[d]thiazole-2-thiol, for comparative purposes. All data for the isomer is clearly labeled.
Introduction
This compound is a halogenated and methylated derivative of the benzothiazole scaffold, a prominent heterocyclic core in medicinal chemistry. The benzothiazole ring system is known to impart a wide range of biological activities to molecules, including anticancer, antimicrobial, and antifungal properties. The specific substitution pattern of a bromine atom at the 4-position and a methyl group at the 6-position is anticipated to modulate the compound's physicochemical properties and biological activity. The bromine atom, being an electron-withdrawing group, can influence the electronic distribution of the aromatic system and participate in halogen bonding, while the electron-donating methyl group can affect steric interactions and metabolic stability.[1]
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNS₂ | - |
| Molecular Weight | 260.18 g/mol | - |
| PSA (Polar Surface Area) | 79.93 Ų | Predicted |
| logP (Octanol-Water Partition Coefficient) | 3.66 | Predicted |
Synthesis
A general and widely applicable method for the synthesis of benzothiazole-2-thiols involves the reaction of an appropriately substituted aniline with carbon disulfide in the presence of a base, followed by cyclization. For this compound, the starting material would be 2-amino-3-bromo-5-methylaniline.
General Experimental Protocol for the Synthesis of Benzothiazole-2-thiols
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Substituted 2-aminothiophenol (e.g., 2-amino-3-bromo-5-methylthiophenol)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol or other suitable solvent
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the substituted 2-aminothiophenol in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol to the flask and stir the mixture.
-
Slowly add carbon disulfide to the reaction mixture at room temperature.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
dot
Caption: General workflow for the synthesis of benzothiazole-2-thiols.
Spectroscopic Data
As previously mentioned, definitive spectroscopic data for this compound is not available in the reviewed literature. Below is the characterization data for the isomeric compound, 6-Bromo-4-methylbenzo[d]thiazole-2-thiol , for reference.
Table 2: Characterization Data for 6-Bromo-4-methylbenzo[d]thiazole-2-thiol (Isomer)
| Data Type | Details |
| Appearance | White solid |
| Melting Point | 179-181 °C |
| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm) 13.67 (brs, 1H), 7.49 (s, 1H), 7.20 (s, 1H), 2.34 (s, 3H) |
| ¹³C NMR (126 MHz, DMSO-d₆) | δ (ppm) 189.6, 139.7, 134.2, 129.9, 128.5, 122.0, 112.6, 21.2 |
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been published for this compound, the benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities.
Anticancer Activity
Many benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[2][3][4][5][6][7][8] These include:
-
Induction of Apoptosis: Benzothiazoles can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Kinases: Certain derivatives act as inhibitors of protein kinases that are crucial for cancer cell growth and survival.
-
Tubulin Polymerization Inhibition: Some benzothiazoles interfere with the formation of microtubules, which are essential for cell division.
dot
References
- 1. This compound | 155596-89-7 | Benchchem [benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. synthesis-and-biological-evaluation-of-novel-benzothiazole-2-thiol-derivatives-as-potential-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
- 5. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
structure elucidation of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
An In-Depth Technical Guide on the Structure Elucidation of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound. The document details a plausible synthetic route, predicted spectroscopic data based on analogous compounds, and the logical workflow for confirming the molecular structure.
Introduction
This compound is a substituted benzothiazole derivative. The benzothiazole core is a "privileged" scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The specific substitution pattern of a bromine atom at the 4-position, a methyl group at the 6-position, and a thiol group at the 2-position suggests potential for unique chemical and biological properties. The bromine atom acts as an electron-withdrawing group and can participate in halogen bonding, while the methyl group is electron-donating, influencing the electronic environment of the aromatic system.[2] The 2-thiol group is nucleophilic and can exist in tautomeric equilibrium with its thione form, providing a site for further chemical modification.[2] Accurate structural confirmation is the foundational step for any further investigation into its potential applications.
Synthesis
A common and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[1] A plausible synthetic route for this compound starts from 3-bromo-5-methylaniline. The subsequent reaction with carbon disulfide in the presence of a base would yield the target thiol.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 1-(3-bromo-5-methylphenyl)thiourea.
-
To a solution of 3-bromo-5-methylaniline (1 equivalent) in a suitable solvent such as acetic acid, add potassium thiocyanate (1.1 equivalents).
-
Cool the mixture in an ice bath and add a solution of bromine (1 equivalent) in acetic acid dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into ice water and collect the precipitated solid by filtration. Wash the solid with water and dry to yield 1-(3-bromo-5-methylphenyl)thiourea.
-
-
Step 2: Oxidative cyclization to form 4-Bromo-6-methylbenzo[d]thiazol-2-amine.
-
The crude 1-(3-bromo-5-methylphenyl)thiourea can be cyclized using an oxidizing agent like bromine or sulfuryl chloride in an inert solvent.
-
-
Step 3: Conversion to this compound.
-
A more direct approach involves reacting 3-bromo-5-methylaniline with carbon disulfide in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium hydroxide at elevated temperatures.
-
Upon completion of the reaction, the mixture is cooled, acidified, and the precipitated product is collected by filtration, washed, and purified by recrystallization.
-
Structure Elucidation Workflow
The comprehensive elucidation of the structure of this compound is achieved through a combination of spectroscopic techniques. The logical workflow for this process is outlined below.
Caption: Workflow for the .
Spectroscopic Data and Interpretation
The following sections present the predicted spectroscopic data for this compound based on known data for analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.
Experimental Protocol:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL and infused into the mass spectrometer.
Predicted Data:
| Parameter | Predicted Value | Interpretation |
| Molecular Formula | C₈H₅BrNS₂ | |
| Monoisotopic Mass | 258.9152 u | |
| Molecular Ion (M⁺) | m/z 259 | Corresponds to the molecule with the most abundant isotopes. |
| M+2 Peak | m/z 261 | The presence of a bromine atom results in a characteristic M+2 peak with nearly equal intensity to the M+ peak due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |
| Key Fragments | Predicted m/z values | Fragmentation may involve the loss of SH, CS, or cleavage of the thiazole ring. |
The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion, which will show two peaks of almost equal intensity separated by 2 m/z units, confirming the presence of a single bromine atom.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
Predicted Data:
| Wavenumber (cm⁻¹) | Predicted Assignment | Functional Group |
| ~3100-3000 | Aromatic C-H stretch | Aromatic Ring |
| ~2950-2850 | Aliphatic C-H stretch | Methyl Group |
| ~2600-2550 | S-H stretch | Thiol Group |
| ~1600, 1470 | C=C and C=N stretching | Aromatic Ring and Thiazole |
| ~1250 | C=S stretch | Thione Tautomer |
| ~850-800 | C-H out-of-plane bending | Substituted Benzene Ring |
The IR spectrum will be crucial for identifying the thiol group and the aromatic nature of the compound. The presence of a weak band in the 2600-2550 cm⁻¹ region would be indicative of the S-H stretch.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Experimental Protocol:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: The sample is dissolved in the deuterated solvent to a concentration of 5-10 mg/mL.
-
Experiments: ¹H NMR, ¹³C NMR, and DEPT-135.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Assignment |
| ~13.5-14.0 | Singlet (broad) | 1H | SH (Thiol proton) |
| ~7.5 | Singlet | 1H | H-5 |
| ~7.3 | Singlet | 1H | H-7 |
| ~2.4 | Singlet | 3H | CH₃ |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Predicted Assignment |
| ~188 | C-2 (C=S) |
| ~150 | C-3a |
| ~135 | C-7a |
| ~130 | C-6 |
| ~125 | C-5 |
| ~120 | C-7 |
| ~115 | C-4 |
| ~21 | CH₃ |
The ¹H NMR spectrum is expected to be relatively simple with two singlets in the aromatic region, a singlet for the methyl group, and a broad singlet for the thiol proton. The chemical shifts are influenced by the electron-withdrawing bromine and electron-donating methyl group. The ¹³C NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The downfield signal around 188 ppm is characteristic of the C=S carbon in the thione tautomer.
Conclusion
The structural elucidation of this compound can be confidently achieved through a systematic application of modern spectroscopic techniques. Mass spectrometry will confirm the molecular formula and the presence of bromine. FTIR spectroscopy will identify the key functional groups, particularly the thiol group. Finally, ¹H and ¹³C NMR spectroscopy will provide the definitive connectivity of the atoms, allowing for the unambiguous assignment of the structure. The predicted data presented in this guide, based on established principles and data from related compounds, provides a robust framework for the successful characterization of this molecule.
References
An In-depth Technical Guide to 4-Bromo-6-methylbenzo[d]thiazole-2-thiol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol, its derivatives, and analogs, focusing on their synthesis, potential biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Compound Structure and Properties
The core structure of interest is this compound. The key features of this molecule include a benzothiazole bicyclic system, a thiol group at the 2-position, a bromo substituent at the 4-position, and a methyl group at the 6-position. The presence and position of these functional groups are expected to significantly influence the compound's physicochemical properties and biological activity. The thiol group, in particular, offers a reactive site for further derivatization.
Synthesis of this compound and Derivatives
Proposed Synthetic Pathway:
A likely synthetic route would start from 2-amino-5-methylaniline. This precursor would first be brominated at the position ortho to the amino group to yield 2-amino-3-bromo-5-methylaniline. This intermediate could then be cyclized using carbon disulfide in the presence of a suitable base and solvent to afford the final product, this compound.
Figure 1. Proposed synthetic pathway for this compound.
General Experimental Protocol for the Synthesis of 2-Mercaptobenzothiazole Derivatives:
The following is a general protocol adapted from the synthesis of similar benzothiazole derivatives. This should be optimized for the specific synthesis of this compound.
-
Reaction Setup: To a solution of the appropriately substituted 2-haloaniline (1 equivalent) in a suitable solvent (e.g., toluene), add carbon disulfide (1.5 equivalents).
-
Base Addition: Add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Biological Activities of Benzothiazole Analogs
While specific biological data for this compound is not available, numerous studies have demonstrated the potent biological activities of its analogs, particularly in the area of oncology. The following tables summarize the in vitro anticancer activity of various substituted benzothiazole derivatives against a range of human cancer cell lines.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-Aminophenyl) | Breast (MCF-7) | 0.02 | [Source on anticancer agents] |
| 2 | 2-(4-Aminophenyl) | Colon (HT-29) | 0.015 | [1] |
| 3 | 2-Amino-6-nitro | Laryngeal (Hep-2) | Potent Activity | [1] |
| 4 | 2-Amino-6-nitro | Breast (MCF-7) | Potent Activity | [1] |
| 5 | 2-Amino-6-nitro | Cervical (HeLa) | Potent Activity | [1] |
| 6 | 2-Amino-6-nitro | Pancreatic (MiaPaCa-2) | Potent Activity | [1] |
| 7 | 2-Amino-6-nitro | Colon (SW 620) | Potent Activity | [1] |
| 8 | 2-Amino-6-nitro | Lung (H 460) | Potent Activity | [1] |
| 9 | Indole based hydrazine carboxamide | Colon (HT29) | 0.015 | [1] |
| 10 | Indole based hydrazine carboxamide | Lung (H460) | 0.28 | [1] |
| 11 | Indole based hydrazine carboxamide | Lung (A549) | 1.53 | [1] |
| 12 | Indole based hydrazine carboxamide | Breast (MDA-MB-231) | 0.68 | [1] |
| 13 | Chlorobenzyl indole semicarbazide | Colon (HT-29) | 0.024 | [1] |
| 14 | Chlorobenzyl indole semicarbazide | Lung (H460) | 0.29 | [1] |
| 15 | Chlorobenzyl indole semicarbazide | Lung (A549) | 0.84 | [1] |
| 16 | Chlorobenzyl indole semicarbazide | Breast (MDA-MB-231) | 0.88 | [1] |
| 17 | Nitrobenzylidene containing thiazolidine | Breast (MCF7) | 0.036 | [1] |
| 18 | Nitrobenzylidene containing thiazolidine | Liver (HEPG2) | 0.048 | [1] |
Structure-Activity Relationship (SAR) Insights:
The available data on benzothiazole analogs suggests that the substitution pattern on the benzothiazole ring and at the 2-position significantly influences the anticancer potency. For instance, the presence of an amino group at the 2-position and a nitro group at the 6-position appears to confer potent activity against a broad range of cancer cell lines.[1] Furthermore, complex side chains at the 2-position, such as those containing indole or thiazolidine moieties, have also been shown to result in highly active compounds.[1] The electron-withdrawing nature of the bromo group at the 4-position and the electron-donating methyl group at the 6-position of the target compound, this compound, suggest a unique electronic profile that warrants further investigation for its potential biological effects.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, studies on various benzothiazole derivatives have implicated several key signaling pathways in their anticancer effects.
Key Signaling Pathways Potentially Targeted by Benzothiazole Derivatives:
-
EGFR (Epidermal Growth Factor Receptor) Pathway: Some benzothiazole derivatives have been shown to downregulate EGFR protein levels, which is a critical pathway in cell proliferation and survival.[2]
-
JAK/STAT Pathway: Inhibition of the Janus kinase/signal transducer and activator of transcription pathway has been observed with certain benzothiazole compounds.[2]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway, another crucial regulator of cell growth, can be modulated by benzothiazole derivatives.[2]
-
PI3K/Akt/mTOR Pathway: This pathway, central to cell survival and proliferation, has also been identified as a target for some benzothiazole analogs.[2]
Figure 2. Potential signaling pathways modulated by benzothiazole derivatives.
The proposed mechanism of action for many anticancer benzothiazoles involves the induction of apoptosis (programmed cell death) in cancer cells. This is often accompanied by cell cycle arrest at different phases.[2]
Experimental Protocols for Biological Assays
To evaluate the biological activity of this compound derivatives and analogs, a series of in vitro assays are typically employed.
MTT Assay for Cell Viability:
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.
Figure 3. Workflow for the MTT cell viability assay.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly in oncology. While direct biological data for the core compound is currently limited, the extensive research on its analogs provides a strong rationale for its further investigation.
Future research should focus on:
-
The development of a robust and optimized synthesis for this compound.
-
A comprehensive in vitro evaluation of its biological activity against a panel of cancer cell lines.
-
Elucidation of its specific mechanism of action and the signaling pathways it modulates.
-
In vivo studies to assess its efficacy and safety in preclinical models.
This technical guide serves as a foundational resource to stimulate and guide further research into this intriguing class of molecules.
References
An In-depth Technical Guide to 4-Bromo-6-methylbenzo[d]thiazole-2-thiol and its Analogs
This technical guide provides a comprehensive literature review of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. Due to a lack of specific research on this particular molecule, this review focuses on the well-documented chemical properties, synthesis, and biological activities of the core 2-mercaptobenzothiazole (MBT) scaffold and its closely related derivatives. The data presented here is intended to serve as a predictive resource for researchers, scientists, and drug development professionals interested in this class of compounds.
Chemical Properties and Reactivity
This compound belongs to the benzothiazole class of heterocyclic compounds. The core benzothiazole structure is a bicyclic system composed of a fused benzene and thiazole ring. The chemical behavior of this specific derivative is influenced by its key functional groups:
-
2-Thiol Group (-SH): This group is a crucial feature, allowing the molecule to exist in two tautomeric forms: the thiol and the thione form. As a nucleophile, it readily participates in reactions like the formation of disulfide bonds or coordination with metal ions. Its acidity also makes it reactive under basic conditions, and it is a common site for derivatization to create compound libraries for screening.[1]
-
4-Bromo Group (-Br): The bromine atom at the 4-position acts as an electron-withdrawing group, significantly influencing the electronic distribution within the aromatic ring system. This can affect the molecule's reactivity and its interactions with biological targets. Halogen atoms like bromine can also participate in halogen bonding, a non-covalent interaction important for molecular recognition and binding to protein targets.[1]
-
6-Methyl Group (-CH₃): In contrast to the bromo group, the methyl group at the 6-position is electron-donating. This modulates the electronic properties of the benzothiazole ring differently. Additionally, the methyl group adds steric bulk, which can influence how the molecule fits into the active site of an enzyme or receptor.[1]
Synthesis of Benzothiazole-2-thiol Derivatives
The synthesis of 2-mercaptobenzothiazole derivatives can be achieved through various methods. A common approach involves the reaction of substituted anilines with carbon disulfide. For the synthesis of this compound, a potential synthetic route would involve the use of 4-bromo-6-methylaniline as a starting material.
A general synthetic scheme for related compounds involves the reaction of substituted 2-mercaptobenzothiazole with an appropriate bromo derivative in a basic solution, such as dimethylformamide/triethylamine or dimethylsulfoxide/triethylamine.[2] Another method describes the synthesis of 2-benzylsulfanyl derivatives of MBT in high yields by reacting MBT and benzyl bromide in refluxing acetone in the presence of K₂CO₃.[2]
Biological Activities of Benzothiazole-2-thiol Analogs
2-Mercaptobenzothiazoles are a significant class of bioactive compounds, reported for a wide range of biological activities.[2] These include antimicrobial, antifungal, and anticancer properties. They are also known to be potent mechanism-based inhibitors of several enzymes.[2]
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole-2-thiol derivatives. For instance, a series of novel benzothiazole-2-thiol derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[3][4] Compounds with pyridinyl-2-amine linkages exhibited potent and broad-spectrum inhibitory activities.[3][4]
| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |
| 7d | Pyridinyl-2-amine linked | SKRB-3 | - | [3] |
| SW620 | - | [3] | ||
| A549 | - | [3] | ||
| HepG2 | - | [3] | ||
| 7e | Pyridinyl-2-amine linked | SKRB-3 | 0.0012 | [3][4] |
| SW620 | 0.0043 | [3][4] | ||
| A549 | 0.044 | [3][4] | ||
| HepG2 | 0.048 | [3][4] | ||
| 7f | Pyridinyl-2-amine linked | - | - | [3] |
| 7i | Pyridinyl-2-amine linked | - | - | [3] |
Note: Specific IC₅₀ values for all tested cell lines for compounds 7d, 7f, and 7i were not provided in the abstract.
Antimicrobial Activity
Derivatives of 2-mercaptobenzothiazole have shown significant antimicrobial activity. Di- and trihalo derivatives, in particular, have demonstrated marked inhibitory activity against Bacillus anthracis and Candida albicans with MIC values ranging from 1 to 2.5 μg/mL.[2] The antimicrobial efficacy is often attributed to the presence of specific substituents on the benzothiazole ring.[5]
Experimental Protocols
General Synthesis of Pyridinyl-2-amine Linked Benzothiazole-2-thiol Derivatives (Compounds 7a-t)
This protocol is adapted from the synthesis of novel benzothiazole-2-thiol derivatives with potential anticancer activity.[4]
-
Synthesis of Intermediate Compounds (4a-j): Commercially available amines (compounds 3a-j) are reacted with 2-chloroacetyl chloride in the presence of potassium carbonate as a base in dichloromethane. The crude products (4a-j) are purified by recrystallization from ethyl acetate/petroleum ether.
-
Synthesis of Compounds (6a-j): Compounds 4a-j are reacted with 6-aminobenzothiazole-2-thiol (compound 5) and triethylamine (TEA) as a base in tetrahydrofuran (THF) under reflux. The resulting compounds (6a-j) are used in the next step without further purification.
-
Synthesis of Final Compounds (7a-t): The intermediate compounds (6a-j) are further reacted to incorporate heterocyclic rings (pyridine, pyrimidine, and thiazole) to yield the final benzothiazole-2-thiol derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The in vitro anticancer activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.[3][4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Conclusion
References
- 1. This compound | 155596-89-7 | Benchchem [benchchem.com]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Profile of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif present in numerous compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the benzothiazole core allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on the anticipated properties of a specific, yet underexplored derivative, 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. The presence of a bromo group at position 4, a methyl group at position 6, and a thiol group at position 2 suggests a unique combination of electronic and steric features that could modulate its reactivity and biological interactions.
Predicted Physicochemical Properties
The properties of this compound can be inferred by examining data from analogous compounds. The introduction of a bromine atom is expected to increase the molecular weight and potentially the melting point compared to the non-brominated parent compound. The methyl group, being electron-donating, and the bromo group, being electron-withdrawing, will influence the electron density distribution within the aromatic system, affecting its reactivity and spectral properties. The thiol group at the 2-position allows for tautomerism between the thiol and thione forms, a key feature influencing its chemical behavior.
Comparative Data of Related Compounds
To provide a quantitative basis for the expected properties, the following table summarizes the available data for structurally similar benzothiazole-2-thiols.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 6-Methylbenzo[d]thiazole-2-thiol | C₈H₇NS₂ | 181.28 | 179–181 |
| 4-Bromobenzo[d]thiazole-2-thiol | C₇H₄BrNS₂ | 246.15 | Not Available |
| 6-Bromobenzo[d]thiazole-2-thiol | C₇H₄BrNS₂ | 246.15 | 265–266 |
| 4-Chlorobenzo[d]thiazole-2-thiol | C₇H₄ClNS₂ | 201.70 | 207 |
| 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol | C₈H₃BrF₃NS₂ | 314.15 | Not Available |
| 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol | C₇H₃BrClNS₂ | 280.59 | Not Available |
This data is compiled from various chemical suppliers and literature sources.
Based on this comparative data, the melting point of this compound is anticipated to be in the range of 200-250 °C.
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to this compound involves the reaction of a suitably substituted aniline with a source of the thiocarbonyl group. A common and effective method is the reaction of a 2-aminothiophenol derivative with carbon disulfide.
Methodological & Application
Application Notes and Protocols for 4-Bromo-6-methylbenzo[d]thiazole-2-thiol in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol and its derivatives as a scaffold in the development of novel anticancer agents. The information is based on published research and is intended to guide researchers in exploring the therapeutic potential of this class of compounds.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The benzothiazole-2-thiol scaffold, in particular, has been utilized as a starting point for the synthesis of numerous derivatives with potent anti-proliferative and pro-apoptotic effects against a range of human cancer cell lines.[1][3][4] While research on the specific compound this compound is limited in the public domain, studies on structurally related benzothiazole-2-thiol derivatives provide valuable insights into its potential as an anticancer agent. The bromine atom at the 4-position and the methyl group at the 6-position on the benzothiazole ring are expected to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.[5]
Anticancer Activity of Benzothiazole-2-thiol Derivatives
Several studies have demonstrated the potent in vitro and in vivo anticancer activities of novel benzothiazole-2-thiol derivatives. These compounds have shown efficacy against a broad spectrum of cancer cell lines, including those of the breast, colon, lung, and liver.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected potent benzothiazole-2-thiol derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 7e | SKRB-3 (Breast) | 1.2 | [3][4] |
| SW620 (Colon) | 4.3 | [3][4] | |
| A549 (Lung) | 44 | [3][4] | |
| HepG2 (Liver) | 48 | [3][4] | |
| XC-591 | 4T1 (Murine Breast) | More effective than cisplatin (concentration not specified) | [6] |
The in vivo efficacy of these derivatives has also been investigated. For instance, compound XC-591 demonstrated significant inhibition of tumor growth and metastasis in a 4T1 murine breast cancer model.[6] Treatment with XC-591 at 50 mg/kg and 100 mg/kg resulted in primary tumor growth regression of 48.5% and 79%, respectively.[6]
Mechanism of Action
The anticancer effects of benzothiazole-2-thiol derivatives are attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
Studies have shown that potent benzothiazole-2-thiol derivatives, such as compound 7e, induce apoptosis in cancer cells in a concentration-dependent manner.[1][3][4] Flow cytometry analysis of HepG2 cells treated with compound 7e revealed a significant increase in the apoptotic cell population.[4]
Inhibition of Signaling Pathways
Research on the molecular mechanism of action of compounds like XC-591 has identified the inhibition of RhoGDI and the subsequent decrease in phosphorylated Akt as key events.[6][7] This leads to the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.[6][7]
Caption: Proposed signaling pathway of XC-591.
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the anticancer potential of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Flow Cytometry)
This assay quantifies the percentage of apoptotic cells after treatment with the test compound.
Materials:
-
Human cancer cell lines (e.g., HepG2)[4]
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for 24 hours.[4]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be determined.
Caption: Workflow for the apoptosis assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the test compound.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against RhoGDI, p-Akt, Akt, cleaved caspase-3)[6]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Lyse the treated and untreated cells to extract total proteins.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
Conclusion and Future Directions
The available data strongly suggest that the benzothiazole-2-thiol scaffold is a promising starting point for the development of novel anticancer agents. Derivatives of this core structure have demonstrated potent cytotoxic and pro-apoptotic activities in a variety of cancer cell lines. Future research should focus on the synthesis and biological evaluation of this compound and its analogs to explore the impact of the bromo and methyl substitutions on anticancer efficacy and selectivity. Further investigation into the molecular mechanisms of action, including the identification of direct protein targets, will be crucial for the rational design of more effective and safer anticancer drugs based on this promising scaffold.
References
- 1. synthesis-and-biological-evaluation-of-novel-benzothiazole-2-thiol-derivatives-as-potential-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 155596-89-7 | Benchchem [benchchem.com]
- 6. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Bromo-6-methylbenzo[d]thiazole-2-thiol as a Potential VEGFR-2 Inhibitor
Introduction
4-Bromo-6-methylbenzo[d]thiazole-2-thiol is a heterocyclic organic compound belonging to the benzothiazole class. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives of benzothiazole have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Notably, several benzothiazole-based compounds have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[1][2]
One of the key enzyme families targeted by benzothiazole derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR). VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[3] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it contributes to tumor growth and metastasis by promoting tumor angiogenesis. Consequently, the inhibition of VEGFR-2 is a well-established therapeutic strategy in oncology.[4]
This document provides an overview of this compound as a potential inhibitor of VEGFR-2, including its mechanism of action, protocols for in vitro evaluation, and relevant signaling pathways. While specific inhibitory data for this compound is not extensively available, the data from closely related benzothiazole analogs strongly suggest its potential in this area.
Mechanism of Action
VEGF-A, the primary ligand for VEGFR-2, binds to the extracellular domain of the receptor, inducing its dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which collectively promote endothelial cell proliferation, migration, and survival.[5][6][7]
This compound, as a potential VEGFR-2 inhibitor, is hypothesized to function as an ATP-competitive inhibitor. It is proposed to bind to the ATP-binding pocket within the kinase domain of VEGFR-2, thereby preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling cascades. This mode of action effectively blocks the pro-angiogenic signals mediated by VEGF-A. The structural features of this compound, including the benzothiazole core, the bromo- and methyl-substituents, are thought to contribute to its binding affinity and inhibitory potency.
Quantitative Data
Due to the limited availability of specific enzyme inhibition data for this compound, the following table presents data for a closely related 2-aminobenzothiazole derivative (compound 4a from Al-Sanea et al.), which has been shown to be a potent VEGFR-2 inhibitor.[1][8] This data is provided as a representative example of the potential inhibitory activity of this class of compounds.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| 2-Aminobenzothiazole Derivative (4a) | VEGFR-2 | Kinase Assay | 91 | Sorafenib | 53 |
| This compound | VEGFR-2 | Kinase Assay | Data Not Available | Sorafenib | - |
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a method for determining the in vitro potency of this compound in inhibiting the kinase activity of recombinant human VEGFR-2. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining in the solution following the kinase reaction.
Materials and Reagents:
-
Recombinant Human VEGFR-2 (KDR), GST-Tag (e.g., BPS Bioscience, Cat. No. 40301)
-
PTK Substrate (Poly-Glu,Tyr 4:1) (e.g., BPS Bioscience, Cat. No. 40217)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat. No. 79334)
-
This compound (test inhibitor)
-
Staurosporine or Sorafenib (positive control inhibitor)
-
DMSO (Dimethyl sulfoxide)
-
Kinase-Glo™ MAX Luminescence Kinase Assay Kit (Promega)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with distilled water. If required, add DTT to a final concentration of 10 mM.
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the test inhibitor in 1x Kinase Buffer containing a constant percentage of DMSO (e.g., 10%) to achieve a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare dilutions of the positive control inhibitor in a similar manner.
-
For "Positive Control" (no inhibitor) and "Blank" wells, use the same concentration of DMSO in 1x Kinase Buffer.
-
-
Master Mix Preparation: Prepare a Master Mix containing 5x Kinase Buffer, ATP, and PTK Substrate in distilled water. The final concentration of ATP should be at or near the Km for VEGFR-2.
-
Assay Plate Setup:
-
Add 25 µl of the Master Mix to each well of a white 96-well plate.
-
Add 5 µl of the serially diluted test inhibitor or control solutions to the appropriate wells.
-
Add 20 µl of 1x Kinase Buffer to the "Blank" wells.
-
-
Enzyme Addition and Incubation:
-
Thaw the recombinant VEGFR-2 enzyme on ice and dilute it to the desired concentration in 1x Kinase Buffer.
-
Initiate the kinase reaction by adding 20 µl of the diluted VEGFR-2 enzyme to all wells except the "Blank" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Luminescence Detection:
-
After the incubation period, add 50 µl of Kinase-Glo™ MAX reagent to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" luminescence values from all other readings.
-
Determine the percent inhibition for each inhibitor concentration relative to the "Positive Control" (no inhibitor) wells.
-
Plot the percent inhibition as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
References
- 1. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-6-methylbenzo[d]thiazole-2-thiol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the medicinal chemistry applications of derivatives of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. While direct studies on the parent compound are limited, its structural motif is a key pharmacophore in the development of various therapeutic agents. These notes summarize the synthesis, biological activities, and mechanisms of action of related compounds, with a focus on their potential as anticancer and antimicrobial agents.
Introduction
The benzothiazole ring system is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities. The specific compound, this compound, possesses key structural features that make its derivatives promising candidates for drug discovery. The bromine atom at the 4-position and the methyl group at the 6-position are electron-withdrawing and electron-donating groups, respectively, which can modulate the electronic properties and biological interactions of the molecule.[1] The 2-thiol group serves as a versatile handle for synthetic modifications, allowing for the creation of diverse chemical libraries.
Anticancer Applications
Derivatives of the benzothiazole-2-thiol scaffold have demonstrated significant potential as anticancer agents. The primary mechanisms of action appear to be the inhibition of tubulin polymerization and the induction of apoptosis.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various benzothiazole-2-thiol derivatives against a range of human cancer cell lines. It is important to note that these derivatives typically involve substitution at the 2-thiol position.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide derivatives | AsPC-1 (Pancreatic) | 3.99 - 14.78 | [2] |
| Phenylacetamide derivatives | BxPC-3 (Pancreatic) | 9.81 - 18.85 | [2] |
| Phenylacetamide derivatives | Capan-2 (Pancreatic) | 8.97 - 33.76 | [2] |
| Phenylacetamide derivatives | PTJ64i (Paraganglioma) | 6.79 - 11.20 | [2] |
| Phenylacetamide derivatives | PTJ86i (Paraganglioma) | 11.70 - 19.92 | [2] |
| 2-Mercaptobenzoxazole derivatives | HepG2 (Hepatocellular carcinoma) | 6.83 | [3] |
| 2-Mercaptobenzoxazole derivatives | MCF-7 (Breast) | 3.64 | [3] |
| 2-Mercaptobenzoxazole derivatives | MDA-MB-231 (Breast) | 2.14 | [3] |
| 2-Mercaptobenzoxazole derivatives | HeLa (Cervical) | 5.18 | [3] |
| Thiazolidinone derivatives | MDA-MB-231 (Breast) | 1.9 | [4] |
| Thiazolidinone derivatives | HepG2 (Hepatocellular carcinoma) | 5.4 | [4] |
| Thiazolidinone derivatives | HT-29 (Colorectal) | 6.5 | [4] |
| Thienopyrimidine derivatives | T47D (Breast) | 6.9 | [4] |
| Thienopyrimidine derivatives | MDA-MB-231 (Breast) | 10 | [4] |
| Coumarin sulfonamide derivatives | MCF-7 (Breast) | 10.62 - 10.95 | [4] |
| Dibenzo[b,f]thiepine derivatives | MCF-7 (Breast) | 1.33 | [4] |
| Dibenzo[b,f]thiepine derivatives | MDA-MB-231 (Breast) | 5 | [4] |
Mechanism of Action: Tubulin Polymerization Inhibition
Several benzothiazole derivatives exert their anticancer effects by disrupting the microtubule dynamics within cancer cells through the inhibition of tubulin polymerization. This leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.
Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of these compounds are often mediated by the induction of programmed cell death, or apoptosis. This is characterized by a cascade of events including the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins.
Antimicrobial Applications
Derivatives of 2-mercaptobenzothiazole have also been investigated for their antimicrobial properties, particularly as inhibitors of bacterial quorum sensing.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. Benzothiazole derivatives have been shown to interfere with QS systems.
Experimental Protocols
Synthesis of Benzothiazole-2-thiol Derivatives
A general synthetic route to derivatives of 2-mercaptobenzothiazole is outlined below. This typically involves the reaction of an appropriately substituted aniline with carbon disulfide, followed by further modification of the thiol group.
A representative synthetic protocol is as follows[5]:
-
Synthesis of the Benzothiazole-2-thiol Core: A substituted aniline is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol or DMF). The reaction mixture is typically heated under reflux for several hours. Upon cooling and acidification, the benzothiazole-2-thiol product precipitates and can be collected by filtration.
-
Derivatization at the 2-Thiol Position: The synthesized benzothiazole-2-thiol is dissolved in a suitable solvent (e.g., acetone, THF). A base (e.g., potassium carbonate, triethylamine) is added, followed by the addition of an electrophile (e.g., an alkyl or aryl halide). The reaction is stirred at room temperature or heated as required. After completion, the product is isolated by extraction and purified by chromatography.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.[6][7][8][9]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
96-well plates
-
Test compounds
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Protocol: [7]
-
Reconstitute the tubulin in the provided buffer on ice.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to the wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves in the presence of the test compound to a control (vehicle) to determine the inhibitory activity.
Quorum Sensing Inhibition Assay (Violacein Inhibition)
This assay uses the bacterium Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of quorum sensing.
Materials:
-
Chromobacterium violaceum culture
-
Luria-Bertani (LB) agar plates and broth
-
AHL (N-acyl-homoserine lactone) signal molecule
-
Test compounds
Protocol:
-
Prepare LB agar plates.
-
Inoculate molten LB soft agar with an overnight culture of C. violaceum and the appropriate AHL.
-
Pour the inoculated soft agar over the surface of the LB agar plates.
-
Spot different concentrations of the test compound onto the surface of the agar.
-
Incubate the plates at 30°C for 24-48 hours.
-
Inhibition of quorum sensing is observed as a zone of colorless bacterial growth around the spot of the test compound, indicating the inhibition of violacein production.
Conclusion
Derivatives of this compound represent a valuable scaffold in medicinal chemistry with demonstrated potential in the development of anticancer and antimicrobial agents. Further exploration of this chemical space, including the synthesis and biological evaluation of novel derivatives, is warranted to identify lead compounds for further preclinical and clinical development. The protocols provided herein offer a starting point for researchers interested in investigating the therapeutic potential of this promising class of molecules.
References
- 1. This compound | 155596-89-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin polymerization assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 4-Bromo-6-methylbenzo[d]thiazole-2-thiol in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antimicrobial applications of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol, based on studies of structurally related benzothiazole-2-thiol derivatives. While specific data for this exact compound is not extensively available in published literature, the information presented here for close analogs offers valuable insights into its expected activity and methods for its evaluation.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzothiazole scaffold is a key feature in several clinically approved drugs. The 2-thiol substituent and various substitutions on the benzene ring, such as bromo and methyl groups, can significantly influence the molecule's antimicrobial efficacy. It is hypothesized that these substitutions may enhance lipophilicity, facilitating passage through microbial cell membranes, and modulate electronic properties that influence target binding.
Anticipated Antimicrobial Activity
Based on the available literature for analogous compounds, this compound is predicted to exhibit activity against a range of pathogenic microbes. Studies on substituted benzothiazole-2-thiones have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.
Table 1: Representative Antimicrobial Activity of Substituted Benzothiazole-2-thione Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 6-Benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thiones | Staphylococcus aureus | 4 - 16 | Not Reported | [1] |
| Candida albicans | 4 - 16 | Not Reported | [1] | |
| Candida parapsilosis | 4 - 16 | Not Reported | [1] | |
| 2-(thio)ureabenzothiazoles | Staphylococcus aureus | 0.06 - 0.25 | Not Reported | [2] |
| Streptococcus pneumoniae | 0.015 | Not Reported | [2] | |
| Enterococcus faecalis | 0.25 | Not Reported | [2] | |
| 2-Mercaptobenzothiazole derivatives | Escherichia coli | Not Reported | 20 - 25 | [3] |
| Candida albicans | Not Reported | 15 - 25 | [3] | |
| Candida parapsilosis | Not Reported | 15 - 25 | [3] |
Note: The data presented are for structurally similar compounds and should be considered indicative of the potential activity of this compound. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum:
-
For bacteria, grow cultures in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
For fungi, grow cultures on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust to a concentration of approximately 0.5 - 2.5 x 10^3 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing broth and inoculum only (no compound).
-
Negative Control: Wells containing broth only (no inoculum).
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.
Protocol 2: Determination of Zone of Inhibition by Agar Disk Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Microbial cultures
-
Sterile filter paper disks (6 mm diameter)
-
DMSO
-
Sterile swabs
Procedure:
-
Preparation of Compound Disks: Dissolve this compound in DMSO to a desired concentration. Apply a specific volume (e.g., 10 µL) onto sterile filter paper disks and allow them to dry.
-
Preparation of Microbial Lawn:
-
Prepare a microbial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly streak the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
-
Application of Disks: Aseptically place the prepared compound-impregnated disks onto the surface of the agar.
-
Controls:
-
Positive Control: A disk with a known standard antibiotic (e.g., Ciprofloxacin).
-
Negative Control: A disk impregnated with DMSO only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disk.
Proposed Mechanism of Action
While the precise mechanism for this compound has not been elucidated, research on related benzothiazole derivatives suggests several potential targets within microbial cells.[4][5]
-
Inhibition of DNA Gyrase: Many benzothiazole-containing compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[2] This leads to a disruption of DNA synthesis and ultimately cell death.
-
Inhibition of Dihydropteroate Synthase (DHPS): Some benzothiazole derivatives act as competitive inhibitors of DHPS, an enzyme crucial for folate synthesis in bacteria.[6][7] Since mammals obtain folate from their diet, this pathway is an attractive target for selective antimicrobial agents.
-
Disruption of Quorum Sensing: Certain benzothiazole-2-thiol derivatives have been found to inhibit quorum sensing pathways in bacteria like Pseudomonas aeruginosa.[8][9] Quorum sensing is a cell-to-cell communication system that regulates virulence factor production and biofilm formation.
Visualizations
Diagram 1: General Experimental Workflow for Antimicrobial Screening
Caption: Workflow for evaluating the antimicrobial properties of a novel compound.
Diagram 2: Proposed Mechanism of Action - DHPS Inhibition
Caption: Inhibition of the bacterial folic acid synthesis pathway by a benzothiazole derivative.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
experimental procedures involving 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data related to the synthesis and potential applications of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. Due to the limited availability of specific experimental data for this compound in published literature, the following protocols are proposed based on established methods for structurally related benzothiazole derivatives.
Physicochemical and Structural Information
| Property | Value | Reference |
| Molecular Formula | C H BrNS | Inferred |
| Molecular Weight | 260.19 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (Predicted) | Inferred |
| Melting Point | Not available | - |
| Solubility | Soluble in DMSO, DMF, and hot ethanol (Predicted) | Inferred |
| CAS Number | 155596-89-7 | Vendor Information |
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process starting from p-toluidine. The proposed synthetic workflow involves the formation of a 2-aminobenzothiazole intermediate, followed by diazotization and subsequent conversion to the 2-thiol derivative.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole (Intermediate)
This protocol is adapted from the general synthesis of 2-aminobenzothiazoles.[1]
Materials:
-
p-Toluidine
-
Sodium thiocyanate (NaSCN)
-
Sulfuryl chloride (SOCl)
-
Glacial acetic acid
-
Ethanol
-
Concentrated ammonium hydroxide
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, suspend p-toluidine (1 mole) in glacial acetic acid.
-
Add sodium thiocyanate (2.2 moles) to the suspension and heat the mixture at 100°C for 3 hours.
-
Cool the reaction mixture to 30°C and slowly add sulfuryl chloride (1.34 moles), ensuring the temperature does not exceed 50°C.
-
After the addition is complete, heat the mixture to 80-90°C for 1 hour.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize with concentrated ammonium hydroxide to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from ethanol to obtain 2-amino-6-methylbenzothiazole.
Protocol 2: Proposed Synthesis of this compound
This is a proposed multi-step protocol.
Step 1: Diazotization of 2-Amino-6-methylbenzothiazole
-
Dissolve 2-amino-6-methylbenzothiazole (1 mole) in a mixture of concentrated sulfuric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 moles) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
Step 2: Formation of the Thiol Precursor
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 moles) in water at room temperature.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude xanthate intermediate.
Step 3: Bromination and Hydrolysis
-
Dissolve the crude xanthate intermediate in a suitable solvent such as chloroform or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 moles) portion-wise at room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with water.
-
Dry the organic layer and remove the solvent.
-
Hydrolyze the resulting bromo-xanthate intermediate by refluxing with a solution of sodium hydroxide in ethanol/water.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Application in Organic Synthesis: S-Alkylation
The thiol group at the 2-position is a versatile handle for further functionalization. S-alkylation is a common reaction to introduce various side chains.
Protocol 3: S-Alkylation of this compound
This protocol is based on general procedures for the S-alkylation of benzothiazole-2-thiols.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (KCO) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1 mole) in DMF or acetone, add potassium carbonate (1.5 moles).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 moles) dropwise to the suspension.
-
Continue stirring at room temperature or heat to 50-60°C for 2-6 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the S-alkylated derivative.
Potential Biological Applications
Benzothiazole derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial properties. The title compound, with its specific substitution pattern, is a candidate for investigation in these areas.
Anticancer Activity
Substituted benzothiazoles have been shown to induce apoptosis in cancer cells.[2] The proposed mechanism of action for some anticancer benzothiazoles involves the modulation of key signaling pathways such as EGFR, JAK/STAT, and PI3K/Akt/mTOR.[2]
References
Application Notes and Protocols for the Characterization of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for the characterization of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol . The protocols outlined below are based on established methods for analogous benzothiazole derivatives and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound is a substituted benzothiazole derivative. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 4-position and a methyl group at the 6-position is expected to modulate the compound's physicochemical properties and biological activity. Accurate and thorough analytical characterization is crucial for the confirmation of its chemical structure, purity assessment, and for establishing structure-activity relationships in drug discovery and development.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for this compound is presented below.
| Property | Predicted Value |
| Molecular Formula | C₈H₆BrNS₂ |
| Molecular Weight | 260.18 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not available; likely >150 °C |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the benzothiazole ring.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.8 | br s | 1H | SH (thiol proton) |
| ~7.5 | s | 1H | Ar-H (H5 or H7) |
| ~7.3 | s | 1H | Ar-H (H5 or H7) |
| ~2.4 | s | 3H | CH₃ |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=S (thione tautomer) |
| ~140 | Ar-C (quaternary) |
| ~135 | Ar-C (quaternary) |
| ~130 | Ar-C (quaternary) |
| ~125 | Ar-CH |
| ~120 | Ar-CH |
| ~115 | Ar-C (C-Br) |
| ~21 | CH₃ |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-15 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| Ion | m/z (calculated) |
| [M-H]⁻ | 258.9/260.9 |
| [M+H]⁺ | 260.9/262.9 |
Note: The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and their isotopic distribution, which should be consistent with the presence of one bromine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Predicted FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Ar C-H stretching |
| ~2600-2500 | S-H stretching (thiol) |
| ~1600-1450 | C=C and C=N stretching (aromatic ring and thiazole) |
| ~1200-1000 | C-N stretching |
| ~700-600 | C-S stretching |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound.
Experimental Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid). A typical gradient could be from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity of the sample can be determined by the relative area of the main peak in the chromatogram.
Biological Context and Potential Signaling Pathway
Benzothiazole-2-thiol derivatives have been widely reported to possess significant anticancer activity. Many of these compounds induce apoptosis in cancer cells. One identified mechanism of action for a related benzothiazole-2-thiol derivative involves the inhibition of RhoGDI, which leads to the activation of pro-apoptotic pathways.
The following diagram illustrates a plausible signaling pathway that could be affected by this compound, leading to apoptosis in cancer cells.
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analytical characterization of this compound.
Caption: General workflow for the analytical characterization of the target compound.
Disclaimer: The spectral data provided in these application notes are predicted based on the analysis of structurally similar compounds and should be confirmed by experimental data. The proposed biological pathway is based on the known activities of related benzothiazole derivatives and serves as a potential hypothesis for further investigation.
Application Notes and Protocols: 4-Bromo-6-methylbenzo[d]thiazole-2-thiol and its Analogs in Quorum Sensing Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While this document focuses on 4-Bromo-6-methylbenzo[d]thiazole-2-thiol, specific quantitative data and detailed experimental validation for this exact compound are limited in the reviewed literature. The following application notes and protocols are based on the broader class of benzothiazole derivatives, which have shown significant activity as quorum sensing inhibitors. These methodologies provide a framework for evaluating the potential of this compound and related compounds.
Introduction: The Role of Benzothiazoles in Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1][2] This system regulates a variety of processes critical for bacterial pathogenicity, including the formation of biofilms and the production of virulence factors such as pyocyanin and elastase in pathogens like Pseudomonas aeruginosa.[1][3] The Las and Rhl systems are two of the primary QS circuits in P. aeruginosa, relying on N-acyl-homoserine lactone (AHL) signal molecules.[1][3]
Disrupting these QS pathways is a promising anti-virulence strategy that may reduce the selective pressure for developing resistance compared to traditional antibiotics.[4] Benzothiazole derivatives have emerged as a promising class of compounds that can interfere with these signaling cascades.[4][5] These molecules have been shown to inhibit biofilm formation and reduce the production of key virulence factors, making them attractive candidates for the development of novel antimicrobial therapies.[4][5][6]
Quantitative Data for Representative Benzothiazole Derivatives
The following table summarizes the reported quorum sensing inhibitory activities of various benzothiazole derivatives. This data serves as a reference for the potential efficacy of compounds within this class.
| Compound Class/Derivative | Target Organism/Assay | Activity Measurement | Reference |
| Tetrazine-based Benzothiazole (Compound 4b) | Chromobacterium violaceum | IC50: 28.56 µg/mL (Violacein Inhibition) | [4] |
| Tetrazine-based Benzothiazole (Compound 4a) | Chromobacterium violaceum | IC50: 62.71 µg/mL (Violacein Inhibition) | [4] |
| Tetrazine-based Benzothiazole (Compound 4c) | Chromobacterium violaceum | IC50: 107.45 µg/mL (Violacein Inhibition) | [4] |
| Benzothiazole with Isopropanolamine Moiety (Compound D3) | Xanthomonas oryzae pv oryzae | EC50: 1.54 µg/mL (Antibacterial Activity) | [5][7] |
| Fused[8][9]Benzothiazole Derivatives (Compounds 3a, 10, 11a, 13a, b) | Chromobacterium violaceum ATCC 12472 | Promising Antiquorum-Sensing Activity | [10] |
| Tetrazine-based Benzothiazoles (4a, 4b, 4c) | Various Bacteria | Biofilm Inhibition: 52-86.5% | [4][11] |
Signaling Pathway: Pseudomonas aeruginosa Quorum Sensing
The LasR/RhlR signaling cascade in P. aeruginosa is a primary target for many quorum sensing inhibitors. The following diagram illustrates this pathway, which controls the expression of numerous virulence factors. Benzothiazole derivatives may act by antagonizing the LasR or RhlR receptors, preventing the binding of their natural AHL autoinducers.
Caption: P. aeruginosa Las/Rhl quorum sensing pathway and potential inhibition points.
Experimental Protocols
The following protocols are standard methods for assessing the anti-quorum sensing activity of test compounds.
This assay serves as a primary screen for QS inhibitors. C. violaceum produces a purple pigment, violacein, which is regulated by QS. Inhibition of this pigment without affecting bacterial growth indicates QS interference.[4]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
Test compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
DMSO
Procedure:
-
Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.
-
Dilute the overnight culture with fresh LB broth to an OD600 of 0.1.
-
In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of the test compound at various concentrations to the wells. Use DMSO as a negative control.
-
Incubate the plate at 30°C for 24-48 hours with shaking (140 rpm).
-
After incubation, visually assess for inhibition of purple pigment.
-
To quantify, centrifuge the plate to pellet the bacterial cells.
-
Discard the supernatant and add 200 µL of DMSO to each well to lyse the cells and solubilize the violacein.
-
Resuspend the pellet thoroughly and measure the absorbance at 585-595 nm.[11]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (OD_sample / OD_control)] * 100
-
In a parallel plate, measure the OD600 to ensure the compound does not inhibit bacterial growth at the tested concentrations.
This assay quantifies the inhibition of pyocyanin, a blue-green virulence factor produced by P. aeruginosa and regulated by the rhl QS system.[12][13]
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1 or PA14)
-
LB broth
-
Test compound stock solution (in DMSO)
-
Chloroform
-
0.2 M HCl
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.
-
Inoculate fresh LB broth containing various concentrations of the test compound with the overnight culture (e.g., 1:100 dilution). Include a no-compound control (with DMSO).
-
Incubate for 18-24 hours at 37°C with shaking.
-
After incubation, measure the OD600 to assess bacterial growth.
-
Centrifuge 1 mL of the culture supernatant to remove bacterial cells.
-
Transfer the supernatant to a new tube and add 0.6 mL of chloroform. Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).
-
Separate the chloroform layer and transfer it to a new tube. Add 0.4 mL of 0.2 M HCl. Vortex to extract the pyocyanin into the acidic aqueous layer (which will turn pink).[12]
-
Centrifuge to separate the layers and measure the absorbance of the top (pink) HCl layer at 520 nm.[12][14]
-
Calculate the percentage of pyocyanin inhibition relative to the control.
Elastase (LasB) is a major protease virulence factor in P. aeruginosa, regulated by the las QS system. Its activity can be measured using Elastin Congo Red as a substrate.[15][16]
Materials:
-
P. aeruginosa culture supernatant (prepared as in Protocol 2)
-
Elastin Congo Red (ECR)
-
Reaction Buffer: 0.1 M Tris-HCl (pH 7.5), 1 mM CaCl2
-
0.12 M EDTA
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture by adding 100 µL of the cell-free culture supernatant to 900 µL of Reaction Buffer containing 10 mg of ECR.[8]
-
Incubate the mixture at 37°C for 3-18 hours with rotation.[8][17]
-
Stop the reaction by adding 100 µL of 0.12 M EDTA.[17]
-
Centrifuge the tubes to pellet the insoluble ECR.
-
Transfer the supernatant to a clean cuvette or 96-well plate.
-
Measure the absorbance at 495 nm, which corresponds to the amount of soluble Congo Red released by elastase activity.[8]
-
A no-supernatant control should be included to measure background levels.
This assay quantifies the ability of a compound to inhibit the formation of biofilms on a solid surface.[9][18]
Materials:
-
Bacterial strain (e.g., P. aeruginosa)
-
Appropriate growth medium (e.g., LB broth)
-
Test compound stock solution
-
96-well flat-bottom microtiter plate
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Spectrophotometer (plate reader)
Procedure:
-
Grow an overnight bacterial culture and dilute it in fresh medium to a starting OD600 of ~0.01.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add the test compound at desired concentrations. Include a no-compound control.
-
Incubate the plate without shaking at 37°C for 24-48 hours.[18]
-
After incubation, carefully discard the planktonic (free-floating) cells by inverting the plate and shaking gently.
-
Wash the wells gently 2-3 times with phosphate-buffered saline (PBS) or distilled water to remove any remaining planktonic cells.[9]
-
Air-dry the plate or place it in a low-temperature incubator.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[18]
-
Discard the crystal violet solution and wash the wells again with water until the wash water is clear.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stained biofilm.[9][18]
-
Incubate for 10-15 minutes, mixing gently on a shaker if necessary.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at ~570-590 nm.
Experimental Workflow for Screening QS Inhibitors
The following diagram outlines a typical workflow for the discovery and characterization of novel quorum sensing inhibitors like benzothiazole derivatives.
Caption: A generalized workflow for the identification of quorum sensing inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Biofilm inhibition assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Attenuation of Pseudomonas aeruginosa Quorum Sensing Virulence of Biofilm and Pyocyanin by mBTL-Loaded Calcium Alginate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model [frontiersin.org]
- 17. journals.asm.org [journals.asm.org]
- 18. static.igem.org [static.igem.org]
Application Notes and Protocols for Assay Development with 4-Bromo-6-methylbenzo[d]thiazole-2-thiol and Its Derivatives
Disclaimer: The following application notes and protocols are designed to guide researchers in developing assays with 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. It is important to note that specific quantitative data and established protocols for this exact compound are limited in publicly available literature. The information, tables, and protocols provided herein are largely based on studies of closely related benzothiazole-2-thiol derivatives and should be adapted and optimized for the specific compound of interest.
Introduction
This compound is a heterocyclic compound belonging to the benzothiazole class. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives.[1] The core benzothiazole structure, combined with the specific functional groups—a nucleophilic 2-thiol group, an electron-withdrawing 4-bromo group, and an electron-donating 6-methyl group—provides a unique chemical entity with potential for various biological interactions.[1] Research into benzothiazole-2-thiol derivatives has revealed potent anticancer and antimicrobial (quorum sensing inhibitory) activities, suggesting that this compound could serve as a valuable lead compound for the development of novel therapeutic agents.
These application notes provide an overview of potential applications, quantitative data from related compounds, and detailed protocols for key assays to facilitate the exploration of this compound in a research setting.
Data Presentation
The following tables summarize the biological activities of various benzothiazole-2-thiol derivatives as reported in the literature. This data can serve as a benchmark for evaluating the activity of this compound.
Table 1: In Vitro Anticancer Activity of Benzothiazole-2-thiol Derivatives
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 7e | Pyridinyl-2-amine linked | SKRB-3 (Breast) | 0.0012 | [2][3][4] |
| SW620 (Colon) | 0.0043 | [2][3][4] | ||
| A549 (Lung) | 0.044 | [2][3][4] | ||
| HepG2 (Liver) | 0.048 | [2][3][4] | ||
| 7d | Pyridinyl-2-amine linked | A431 (Skin) | 0.020 | [3] |
| 1 | 4-chlorobenzyl, 2-methoxyphenyl | HepG2 (Liver) | 0.7 | [3] |
| SW480 (Colon) | 5.6 | [3] | ||
| HeLa (Cervical) | 4.0 | [3] |
Table 2: Quorum Sensing Inhibitory Activity of Benzo[d]thiazole-2-thiol Derivatives
| Compound ID | Modifications | Target System | IC50 (µg/mL) | Reference |
| 3 | 2-oxo-2-phenylethan-1-yl | LasB System (P. aeruginosa) | 115.2 | |
| 6 | 2-oxo-2-phenylethan-1-yl | LasB System (P. aeruginosa) | 182.2 | |
| 7 | 2-oxo-2-phenylethan-1-yl | LasB System (P. aeruginosa) | 45.5 |
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
In Vitro Tubulin Polymerization Assay
This assay is used to investigate if this compound affects the assembly of microtubules, a mechanism suggested for some anticancer benzothiazole derivatives. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance.[4][5]
Materials:
-
This compound
-
Tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Paclitaxel (polymerization promoter, positive control)
-
Nocodazole or Colchicine (polymerization inhibitor, positive control)
-
96-well half-area plates
-
Temperature-controlled spectrophotometer/microplate reader capable of reading at 340 nm in kinetic mode
Protocol:
-
Preparation:
-
Prepare a stock solution of this compound and control compounds in DMSO.
-
On ice, prepare the tubulin polymerization reaction mixture. A typical reaction contains tubulin (2-4 mg/mL), GTP (1 mM), and glycerol (10-15%) in General Tubulin Buffer.
-
Pre-warm the microplate reader to 37°C.
-
-
Assay Procedure:
-
Aliquot the reaction mixture into the wells of a pre-chilled 96-well plate on ice.
-
Add the test compound, positive controls (Paclitaxel, Nocodazole), and vehicle control (DMSO) to the respective wells.
-
Immediately place the plate into the pre-warmed 37°C plate reader.
-
-
Data Acquisition and Analysis:
-
Begin reading the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves.
-
Analyze the curves by comparing the lag time, polymerization rate (slope of the growth phase), and the maximal polymer mass (plateau of the curve) between the treated and control samples. A decrease in the rate and maximum absorbance suggests inhibition of polymerization, while an increase suggests promotion.
-
Quorum Sensing Inhibition: LasB Elastase Activity Assay
This protocol is designed to assess the inhibitory effect of this compound on the LasB elastase, a key virulence factor in Pseudomonas aeruginosa controlled by the las quorum sensing system. The assay uses Elastin-Congo Red (ECR) as a substrate. Cleavage of elastin by LasB releases the Congo Red dye, which can be quantified spectrophotometrically.[1][2][6]
Materials:
-
This compound
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
CaCl2
-
Microcentrifuge tubes
-
Shaking incubator
-
Spectrophotometer
Protocol:
-
Preparation of P. aeruginosa Supernatant:
-
Inoculate P. aeruginosa in LB broth and grow overnight.
-
Dilute the overnight culture in fresh LB medium and grow until the OD600 reaches approximately 0.6.
-
Inoculate fresh LB broth with the culture at a 1:100 dilution and incubate for 24 hours at 37°C with shaking. This allows for the accumulation of quorum sensing-controlled virulence factors, including LasB elastase.
-
Centrifuge the 24-hour culture to pellet the bacteria.
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria. This filtered supernatant contains the LasB elastase.
-
-
Elastase Inhibition Assay:
-
Prepare a 2X ECR solution (e.g., 20 mg/mL ECR in 50 mM Tris-HCl, 0.5 mM CaCl2, pH 7.4).
-
In microcentrifuge tubes, mix the bacterial supernatant (e.g., diluted 1:10 in LB), various concentrations of this compound (or vehicle control), and the 2X ECR solution in a 1:1 ratio with the supernatant/compound mix. The final ECR concentration should be around 10 mg/mL.
-
Incubate the tubes for 18-24 hours at 37°C with shaking.
-
-
Data Analysis:
-
After incubation, centrifuge the tubes to pellet the remaining ECR.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at 495 nm.
-
Calculate the percentage of elastase inhibition compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Caption: Workflow for the In Vitro Cytotoxicity MTT Assay.
Caption: Proposed anticancer signaling pathway for benzothiazole derivatives.
Caption: Workflow for the LasB Elastase Quorum Sensing Inhibition Assay.
References
- 1. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model [frontiersin.org]
- 3. Elastin-Congo Red substrate for elastase Sigma [sigmaaldrich.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most effective synthesis strategy involves a "bottom-up" approach to ensure correct substituent placement. This typically begins with a precursor that already contains the methyl group at the desired position, such as starting with 4-methylaniline (p-toluidine). The general sequence involves the formation of a 2-amino-6-methylbenzothiazole intermediate, followed by bromination and subsequent conversion to the thiol.
Q2: How can I introduce the methyl group at the 6-position?
A2: Targeted methylation at the 6-position is best achieved by selecting a starting material that already contains the methyl group prior to the cyclization reaction.[1] Using p-toluidine (4-methylaniline) as the initial precursor ensures the methyl group is correctly placed in the final benzothiazole structure, avoiding potential issues with regioselectivity and harsh methylation conditions.[1]
Q3: What are the key reactive groups in this compound?
A3: The key functional groups dictating the molecule's reactivity are the 2-thiol group, the 4-bromo group, and the 6-methyl group. The thiol group can exist in tautomeric equilibrium with a thione form and is nucleophilic.[1] The bromine atom is an electron-withdrawing group, influencing the electronic distribution of the aromatic system.[1] In contrast, the methyl group is electron-donating.[1]
Q4: Are there any green chemistry approaches for this synthesis?
A4: Yes, modern synthetic methods emphasize environmentally benign processes.[1] These include microwave-assisted synthesis to reduce reaction times and improve yields, and the development of catalyst-free and metal-free reactions to lessen environmental impact.[1][2] For instance, the cyclization of 2-aminothiophenols can be achieved in greener solvents like water.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions, or suboptimal reaction conditions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize reaction temperature and time.- Ensure the purity of starting materials and reagents.- Consider microwave-assisted synthesis to potentially improve yield and reduce reaction time.[1] |
| Impurity Formation | Presence of unreacted starting materials or byproducts from side reactions. | - Purify intermediates at each step.- Use column chromatography for purification of the final product.- Characterize impurities to understand side reactions and adjust conditions accordingly. |
| Difficulty with Bromination | Poor regioselectivity or multiple brominations. | - Use a mild brominating agent.- Control the stoichiometry of the brominating agent carefully.- Optimize the reaction temperature to favor the desired mono-brominated product. |
| Reaction Not Initiating | Inactive catalyst or poor quality of reagents. | - Use fresh, high-purity reagents and solvents.- If using a catalyst, ensure it is active and not poisoned.- Consider a different catalyst system if the reaction consistently fails to start. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole
This protocol is a foundational step for the synthesis of the target molecule.
-
Materials : 4-methylaniline (p-toluidine), potassium thiocyanate, bromine, chloroform.
-
Procedure :
-
Dissolve 4-methylaniline and potassium thiocyanate in a suitable solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent, maintaining a low temperature.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).[1]
-
Work up the reaction mixture to isolate the 2-Amino-6-methylbenzothiazole.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: Bromination of 2-Amino-6-methylbenzothiazole
This step introduces the bromine atom at the 4-position.
-
Materials : 2-Amino-6-methylbenzothiazole, Bromine (Br₂), Chloroform.
-
Procedure :
-
Dissolve 2-Amino-6-methylbenzothiazole in chloroform.
-
Slowly add a solution of bromine in chloroform at room temperature.
-
Stir the mixture for approximately 2 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and wash the organic layer.
-
Dry the organic layer and evaporate the solvent to obtain 2-Amino-4-bromo-6-methylbenzothiazole. A yield of around 92% has been reported for a similar bromination.[1]
-
Protocol 3: Conversion to this compound
This final step involves the conversion of the amino group to a thiol group. This can be achieved through a Sandmeyer-type reaction followed by reaction with a sulfur source.
-
Materials : 2-Amino-4-bromo-6-methylbenzothiazole, sodium nitrite, acid (e.g., HCl), a sulfur source (e.g., potassium ethyl xanthate).
-
Procedure :
-
Diazotize the 2-Amino-4-bromo-6-methylbenzothiazole using sodium nitrite in an acidic medium at low temperature.
-
React the resulting diazonium salt with a solution of a sulfur nucleophile (e.g., potassium ethyl xanthate).
-
Hydrolyze the intermediate to yield the final thiol product.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizing the Workflow
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
References
4-Bromo-6-methylbenzo[d]thiazole-2-thiol solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic molecule with limited aqueous solubility. Its solubility is generally low in polar solvents like water and higher in organic solvents. The presence of the bromo and methyl groups tends to decrease its polarity compared to the parent compound, 2-mercaptobenzothiazole.
Q2: In which common laboratory solvents can I dissolve this compound?
A2: Based on the properties of structurally similar compounds, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol. It is practically insoluble in water.
Q3: How does pH affect the solubility of this compound?
A3: The thiol group (-SH) in the molecule is weakly acidic. In alkaline conditions (higher pH), the thiol group can deprotonate to form a thiolate salt, which is significantly more soluble in aqueous solutions. Therefore, increasing the pH of the medium can be an effective strategy to enhance its solubility in aqueous-based systems.
Q4: Are there any recommended starting points for preparing a stock solution?
A4: For most biological assays, a high-concentration stock solution is typically prepared in 100% DMSO. This stock can then be diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of DMSO in your assay is low enough to not affect the biological system.
Troubleshooting Guide
Encountering solubility issues is common with hydrophobic compounds. This guide provides a systematic approach to troubleshoot and resolve these problems.
Problem: The compound is not dissolving in my chosen solvent.
Initial Steps:
-
Verify Solvent Purity: Ensure the solvent is of high purity and anhydrous, as contaminants or water can significantly impact solubility.
-
Increase Mixing/Agitation: Vigorously vortex or stir the solution.
-
Apply Gentle Heat: Warm the solution gently (e.g., in a 37°C water bath). Avoid excessive heat, which could lead to degradation.
-
Sonication: Use a sonicator bath to break up any aggregates and enhance dissolution.
The following diagram outlines a general workflow for troubleshooting solubility issues:
Caption: A step-by-step guide to resolving solubility problems.
Problem: The compound precipitates out of solution after dilution into an aqueous buffer.
This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium.
Solutions:
-
Lower the Final Concentration: The final concentration of the compound in the aqueous buffer may be above its solubility limit. Try a lower final concentration.
-
Increase the Percentage of Co-solvent: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution can help maintain solubility.
-
Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to keep the compound in solution.
-
pH Adjustment: For aqueous buffers, ensure the pH is in a range where the compound is more soluble (typically alkaline for this compound).
The following diagram illustrates the relationship between factors that can be adjusted to prevent precipitation upon dilution.
Caption: Strategies to avoid compound precipitation in aqueous media.
Quantitative Solubility Data
| Solvent | Estimated Solubility of this compound | Known Solubility of 2-Mercaptobenzothiazole |
| Water | < 0.1 mg/mL (Practically Insoluble) | 0.117 mg/mL |
| Ethanol | ~10-15 mg/mL (Sparingly Soluble) | 20 mg/mL |
| Acetone | ~80-100 mg/mL (Soluble) | 100 mg/mL |
| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL (Very Soluble) | 100 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for use in biological assays.
Materials:
-
This compound (MW: 274.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh out 2.74 mg of this compound and place it into a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If the solid has not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
If dissolution is still incomplete, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
This protocol provides a method for increasing the solubility of the compound in an aqueous buffer by raising the pH.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare the desired volume of your aqueous buffer.
-
While stirring, slowly add small aliquots of 1 M NaOH to the buffer to raise the pH. Monitor the pH continuously with a calibrated pH meter.
-
Target a pH between 8.0 and 9.0. Do not exceed a pH that would be detrimental to your downstream application.
-
Once the desired pH is reached and stable, add the powdered this compound to the buffer while stirring.
-
Continue stirring until the compound is fully dissolved. Gentle heating or sonication may be used to aid dissolution as described in Protocol 1.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particulates before use.
Technical Support Center: Purification of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: While specific literature on the purification of this compound is not abundant, common methods for analogous benzothiazole-2-thiol derivatives include recrystallization and column chromatography. These methods are effective in removing unreacted starting materials, by-products, and other impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Based on a known synthesis route from 2,4-dibromo-6-methylbenzothiazole and sodium hydrogensulfide, potential impurities include the unreacted starting material (2,4-dibromo-6-methylbenzothiazole), and potential side-products from incomplete reaction or subsequent degradation.[1]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of the final product can be assessed using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| The compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough, or the compound has low solubility. | - Try a more polar solvent or a solvent mixture. - Increase the volume of the solvent. - For benzothiazole derivatives, solvent systems like petroleum ether/ethyl acetate have been used successfully.[2] |
| The compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present. | - Reheat the solution to redissolve the oil, and then allow it to cool more slowly. - Add a small amount of additional solvent. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| The crystals are very fine or powdery. | The solution cooled too quickly. | - Ensure a slow cooling process. Insulate the flask to slow down the rate of cooling. |
| The purified product is still impure after recrystallization. | The chosen solvent is not effective at separating the impurity. The impurity has similar solubility to the product. | - Try a different recrystallization solvent or a multi-solvent system. - Perform a second recrystallization. - Consider using column chromatography for further purification. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| The compound does not move from the origin of the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a petroleum ether/ethyl acetate system. |
| The compound runs with the solvent front. | The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the proportion of petroleum ether in a petroleum ether/ethyl acetate system. |
| Poor separation of the desired compound from impurities. | The eluent system is not optimal for separation. The column was not packed properly. | - Perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation. - Ensure the silica gel is packed uniformly to avoid channeling. |
| The compound appears as streaks or bands are tailing. | The compound is not fully soluble in the eluent, or the column is overloaded. The compound might be acidic. | - Ensure the compound is fully dissolved in a minimum amount of the eluent before loading onto the column. - Reduce the amount of crude product loaded onto the column. - Add a small amount of a modifying agent to the eluent (e.g., a few drops of acetic acid for acidic compounds). |
Experimental Protocols
The following are generalized protocols based on methods used for similar benzothiazole-2-thiol derivatives. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Recrystallization
-
Solvent Selection: Based on TLC analysis, select a suitable solvent or solvent pair. For compounds of similar structure, a mixture of petroleum ether and ethyl acetate has proven effective.[2]
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system (eluent) that provides good separation of the desired compound from impurities (Rf value of the product ideally between 0.2 and 0.4). A common eluent for benzothiazole derivatives is a mixture of petroleum ether and ethyl acetate.[2]
-
Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed uniformly without any air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect the eluent in fractions and monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow
The following diagram illustrates the general workflow for the purification and troubleshooting of this compound.
Caption: Purification and troubleshooting workflow for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for synthesizing 2-mercaptobenzothiazoles, including this compound, is through the condensation of the corresponding 2-aminothiophenol with carbon disulfide. In this specific case, the key starting material is 2-amino-3-bromo-5-methylthiophenol.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges include the synthesis and stability of the 2-amino-3-bromo-5-methylthiophenol precursor, controlling the regioselectivity of the bromination step, and potential side reactions during the cyclization with carbon disulfide. The precursor, a substituted 2-aminothiophenol, can be susceptible to oxidation to the corresponding disulfide.
Q3: Are there any alternative reagents to carbon disulfide for the cyclization step?
A3: Yes, while carbon disulfide is the most common reagent, other thiocarbonyl sources can be employed. These include xanthates and thiophosgene, although the latter is highly toxic and generally avoided. Metal-free catalytic systems are also being explored for similar transformations.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Column chromatography using silica gel with an appropriate eluent system (e.g., hexane-ethyl acetate) can also be employed for higher purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, divided into the key synthetic steps.
Step 1: Synthesis of 3-Bromo-5-methylaniline (Precursor to the aminothiophenol)
Problem 1: Low yield during the reduction of 3-bromo-5-nitrotoluene.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. |
| Inefficient reducing agent | Ensure the activity of the reducing agent (e.g., zinc powder). Consider alternative reducing systems like SnCl₂/HCl or catalytic hydrogenation. |
| Suboptimal reaction temperature | Maintain the recommended reaction temperature. For reductions with zinc, the reaction can be exothermic; ensure proper cooling to prevent side reactions. |
Problem 2: Difficulty in purifying 3-bromo-5-methylaniline.
| Possible Cause | Troubleshooting Suggestion |
| Presence of unreacted starting material | Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from the starting material. |
| Formation of byproducts | Recrystallization from a suitable solvent can help remove impurities. The choice of solvent will depend on the nature of the impurities. |
Step 2: Synthesis of 2-Amino-3-bromo-5-methylthiophenol
Problem 3: Low yield or no product in the Herz reaction of 3-bromo-5-methylaniline.
The Herz reaction is a common method for synthesizing 2-aminothiophenols from anilines.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect stoichiometry of reagents | Carefully control the molar ratios of the aniline, sulfur monochloride (S₂Cl₂), and subsequent hydrolysis reagents. |
| Low reactivity of the aniline | The bromine substituent can deactivate the ring. Ensure the reaction is carried out at the appropriate temperature and for a sufficient duration. |
| Decomposition of the Herz salt | The intermediate Herz salt can be unstable. Proceed with the hydrolysis step without significant delay. |
Problem 4: Oxidation of the 2-aminothiophenol to the disulfide.
| Possible Cause | Troubleshooting Suggestion |
| Exposure to air | Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Presence of oxidizing impurities | Use freshly distilled or purified solvents and reagents. |
Step 3: Synthesis of this compound
Problem 5: Low yield of the final product.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction with carbon disulfide | Increase the reaction time or temperature. Ensure an adequate excess of carbon disulfide is used. |
| Inefficient base | The choice of base is crucial. Stronger bases like sodium hydroxide or potassium hydroxide are often used. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been reported to be effective in similar syntheses.[1] |
| Suboptimal solvent | The reaction is often carried out in polar aprotic solvents like DMF or DMSO, or in alcohols like ethanol. Solvent choice can significantly impact the reaction rate and yield. |
Problem 6: Formation of a significant amount of byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Polymerization of the aminothiophenol | Add the 2-amino-3-bromo-5-methylthiophenol to the reaction mixture containing the base and carbon disulfide gradually to maintain a low concentration of the free aminothiophenol. |
| Side reactions of carbon disulfide | Ensure the reaction temperature is controlled, as higher temperatures can lead to the decomposition of carbon disulfide and the formation of unwanted side products. |
Experimental Protocols
Synthesis of 3-Bromo-5-methylaniline from 3-Bromo-5-nitrotoluene
A general procedure for the reduction of a nitro group to an amine using zinc powder is as follows:
-
To a solution of 3-bromo-5-nitrotoluene (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add zinc powder (10 eq) and ammonium chloride (10 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-5-methylaniline.
Synthesis of this compound from 2-Amino-3-bromo-5-methylthiophenol
A general procedure for the synthesis of benzothiazole-2-thiols from 2-aminothiophenols is as follows:
-
Dissolve 2-amino-3-bromo-5-methylthiophenol (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add a base, such as potassium hydroxide (1.1 eq), to the solution and stir.
-
Slowly add carbon disulfide (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
Data Presentation
Table 1: Optimization of Reaction Conditions for Analogous Benzothiazole-2-thiol Syntheses
| Entry | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminothiophenol | KOH | Ethanol | Reflux | 4 | 92 |
| 2 | 2-Amino-5-chlorothiophenol | NaOH | DMF | 80 | 3 | 88 |
| 3 | 2-Amino-4-methylthiophenol | DBU | Toluene | 110 | 6 | 85 |
| 4 | 2-Haloaniline | DBU | N/A | 80-140 | N/A | Good to Excellent |
This table presents data from analogous reactions to provide a general understanding of the reaction conditions. The specific yield for this compound may vary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the cyclization step.
References
stability of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol under different conditions
This technical support center provides guidance on the stability of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol and troubleshooting for common issues encountered during its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] For long-term storage, keeping it in a desiccator at low temperatures (e.g., 4°C) is advisable.
Q2: How stable is this compound in different solvents?
A2: While specific quantitative data is limited, benzothiazole-2-thiols are generally soluble in organic solvents like DMSO, DMF, and alcohols. However, prolonged storage in solution is not recommended as it may hasten degradation. For experiments, it is best to prepare fresh solutions. If storage in solution is unavoidable, it should be for a short period at -20°C or -80°C.
Q3: What is the expected stability of this compound under acidic and basic conditions?
A3: The thiol group (-SH) in the molecule is acidic and can deprotonate under basic conditions to form a thiolate anion.[4] This thiolate is more susceptible to oxidation. Therefore, the compound is expected to be less stable in basic solutions. In acidic conditions, the benzothiazole ring system is generally more stable, but strong acids should be avoided. For optimal stability, solutions should be kept at a neutral pH.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: The primary site of degradation is likely the thiol group, which can be oxidized to form a disulfide bridge with another molecule, or further oxidized to sulfinic or sulfonic acids. The benzothiazole ring itself is relatively stable but can be susceptible to cleavage under harsh conditions (e.g., strong oxidizing agents, high heat).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Verify the storage conditions of the solid compound and solutions. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of the compound using techniques like HPLC or NMR. |
| Change in color of the solid compound | Oxidation or presence of impurities. | 1. Discontinue use of the discolored batch. 2. If possible, purify a small amount by recrystallization and re-evaluate its purity and activity. 3. Ensure the storage container is properly sealed and stored under an inert atmosphere if necessary. |
| Precipitation in solution | Poor solubility or degradation leading to insoluble products. | 1. Confirm the appropriate solvent and concentration for your experiment. 2. Try gentle warming or sonication to aid dissolution. 3. If precipitation occurs after storage, it is likely due to degradation. Prepare a fresh solution. |
| Loss of activity in biological assays | Degradation of the active compound. | 1. Rule out other experimental factors. 2. Prepare and use the compound solution immediately in the assay. 3. Consider the stability of the compound in the assay buffer and incubation conditions (pH, temperature, presence of oxidizing/reducing agents). |
Stability Data Summary
Specific quantitative stability data for this compound is not extensively available in the public domain. The following table provides a qualitative summary based on general chemical principles of benzothiazole-2-thiols and information from related compounds.
| Condition | Expected Stability | Recommendations |
| Temperature | Stable at room temperature for short periods. Avoid high temperatures.[5] | Store solid at 4°C for long-term storage. Store solutions at -20°C or -80°C. |
| pH | More stable in neutral to slightly acidic conditions. Less stable in basic conditions. | Maintain solutions at a neutral pH. Avoid strongly basic buffers. |
| Light | Potentially sensitive to UV and visible light. | Store in an opaque container and protect solutions from light. |
| Oxidizing Agents | Susceptible to oxidation, particularly at the thiol group.[5] | Avoid contact with strong oxidizing agents.[5] |
| Reducing Agents | Generally stable, but strong reducing agents may affect the molecule. | Use with caution and assess compatibility on a small scale. |
Experimental Protocols
Protocol for Assessing Solution Stability by HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the stock solution into an HPLC system to obtain the initial purity profile and peak area.
-
Storage Conditions: Aliquot the stock solution into several vials and store them under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week), retrieve a vial from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of the parent compound and the appearance of any new peaks (degradation products) to the initial (T=0) chromatogram. Calculate the percentage of the remaining parent compound at each time point.
Visualizations
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 155596-89-7 | Benchchem [benchchem.com]
- 5. 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol | CAS#:1215205-90-5 | Chemsrc [chemsrc.com]
Technical Support Center: Crystallization of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
Welcome to the technical support center for the crystallization of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this compound.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This indicates that this compound has low solubility in the selected solvent. You can try the following:
-
Increase the solvent volume: Gradually add more solvent in small increments while heating and stirring until the compound dissolves. Be mindful that using a large volume of solvent may significantly reduce your final yield.
-
Switch to a more suitable solvent: Consult the solvent selection table below. Benzothiazole derivatives often show good solubility in polar aprotic solvents like acetone or ethyl acetate.[1] A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[1]
-
Use a solvent mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. The two solvents must be miscible.
Q2: The compound oiled out instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when a saturated solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution. To resolve this:
-
Reheat the solution: Add a small amount of additional solvent to fully redissolve the oil.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop, insulated by placing it on a few paper towels or a cork ring. Avoid placing it directly in an ice bath.
-
Use a more dilute solution: Adding a slight excess of the solvent can sometimes prevent oiling out by lowering the saturation temperature.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Introduce a seed crystal: If you have a previously formed crystal of the compound, adding it to the cooled solution can induce crystallization.
Q3: The crystallization happened too quickly, resulting in fine powder instead of well-defined crystals. What went wrong?
A3: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product.[2] This is typically caused by cooling the solution too fast or using a highly concentrated solution. To encourage slower crystal growth:
-
Reheat and add more solvent: Redissolve the powder by heating and add a small amount of extra solvent to slightly decrease the saturation.[2]
-
Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before moving it to a colder environment like an ice bath or refrigerator.
-
Use a solvent system that promotes slower crystallization: Sometimes, a solvent in which the compound is slightly less soluble at higher temperatures can lead to a more controlled crystallization process upon cooling.
Q4: The final yield of my crystals is very low. What are the possible reasons?
A4: A low yield can be attributed to several factors:
-
Using too much solvent: An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[2] To check this, you can try to evaporate some of the solvent from the filtrate to see if more crystals form.
-
Premature crystallization: If crystals form too early, for example, during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and flask for filtration and use a slight excess of solvent.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
-
Washing with a solvent at the wrong temperature: When washing the collected crystals, always use a small amount of ice-cold solvent to minimize dissolution of the product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on the recrystallization of similar benzothiazole derivatives, ethanol is a good starting point for recrystallization.[3][4] Other potentially suitable solvents include acetone and ethyl acetate, or mixtures such as n-hexane/acetone or n-hexane/ethyl acetate.[1] A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.
Q2: How can I improve the purity of my this compound crystals?
A2: To enhance purity, ensure a slow and controlled crystallization process. If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities, which can then be removed by hot gravity filtration. Performing a second recrystallization can also significantly improve purity.
Q3: Can I use a rotary evaporator to remove the solvent and get crystals?
A3: While a rotary evaporator is excellent for removing solvent to obtain the crude solid, it is not a method for crystallization. Rapid removal of the solvent will cause the compound to crash out as a powder, which will likely be impure as impurities get trapped. Crystallization relies on the slow formation of a crystal lattice from a saturated solution.
Data Presentation
Table 1: General Solubility of Benzothiazole Derivatives in Common Organic Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) |
| Ethanol | 0.654 | 78 | Soluble | Sparingly Soluble |
| Methanol | 0.762 | 65 | Soluble | Sparingly Soluble |
| Acetone | 0.355 | 56 | Very Soluble | Soluble |
| Ethyl Acetate | 0.228 | 77 | Soluble | Sparingly Soluble |
| Toluene | 0.099 | 111 | Sparingly Soluble | Insoluble |
| Hexane | 0.009 | 69 | Insoluble | Insoluble |
| Water | 1.000 | 100 | Insoluble | Insoluble |
Note: This table is an estimation. It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific sample.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound from Ethanol
This protocol is a general guideline based on the recrystallization of similar benzothiazole compounds.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. Place a small amount of ethanol in a second Erlenmeyer flask and heat it on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution of your compound through the filter paper. The hot solvent in the receiving flask will help prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
Mandatory Visualization
Troubleshooting Crystallization Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected after scaling up. What are the potential causes?
A1: Low yields during scale-up can stem from several factors:
-
Inefficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized temperature gradients and poor distribution of reactants, resulting in increased side product formation. Ensure your stirring mechanism is sufficient for the vessel size.
-
Exothermic Reaction Control: The reaction of the precursor amine with carbon disulfide and sulfur is often exothermic. On a larger scale, heat dissipation is less efficient, which can lead to runaway reactions and decomposition of reactants or products. A phased addition of reagents and careful temperature monitoring are crucial.
-
Incomplete Reaction: The reaction may not have gone to completion. Check the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before workup.
-
Sub-optimal Reaction Temperature: While small-scale reactions might proceed well at a certain temperature, heat transfer limitations in larger reactors can affect the actual reaction temperature.[1][2] It may be necessary to adjust the external temperature to maintain the optimal internal reaction temperature.
Q2: I am observing a significant amount of dark, tar-like byproducts. How can I minimize their formation?
A2: Tar formation is a common issue in the synthesis of 2-mercaptobenzothiazoles, often due to polymerization or decomposition at elevated temperatures.[3]
-
Strict Temperature Control: Avoid exceeding the recommended reaction temperature. A gradual heating profile can be beneficial.[1][4]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the aniline precursor and carbon disulfide. Impurities can act as catalysts for unwanted side reactions.
Q3: The purification of the final product is proving difficult, with impurities co-eluting during chromatography. What are my options?
A3: Purification challenges are common. Consider the following strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds on a large scale. Experiment with different solvent systems to find one that provides good separation of your product from the impurities.
-
Acid-Base Extraction: As a thiol, your product is acidic and can be deprotonated with a suitable base (e.g., aqueous sodium hydroxide) to form a water-soluble salt. This allows for the removal of non-acidic impurities by extraction with an organic solvent. The product can then be precipitated by re-acidifying the aqueous layer.
-
Slurry Wash: Washing the crude product with a suitable solvent in which the impurities are soluble but the product has low solubility can be an effective purification step.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: Scaling up this synthesis introduces several significant safety hazards:
-
Carbon Disulfide (CS₂): This reagent is highly flammable, volatile, and toxic. All handling must be done in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Hydrogen Sulfide (H₂S) Evolution: The reaction of anilines with carbon disulfide and sulfur can produce hydrogen sulfide gas, which is highly toxic and flammable.[2] Ensure adequate scrubbing or ventilation to handle any H₂S off-gassing.
-
Exothermic Reaction: As mentioned, the reaction can be highly exothermic. A robust cooling system and careful monitoring are essential to prevent a runaway reaction.
-
Pressure Build-up: If the reaction is run in a sealed reactor, the evolution of gases like H₂S can lead to a dangerous build-up of pressure.[2] The reactor must be equipped with a pressure relief system.
Experimental Protocols
Proposed Scaled-Up Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale. The synthesis is based on the established reaction of a substituted aniline with carbon disulfide and sulfur.[4]
Starting Material: 2-Amino-3-bromo-5-methylaniline (This is a hypothetical starting material, as the exact precursor may vary).
Reagents and Solvents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (moles) | Volume/Mass |
| 2-Amino-3-bromo-5-methylaniline | 201.06 | - | 1.0 | 201.06 g |
| Carbon Disulfide (CS₂) | 76.14 | 1.266 | 2.5 | 190.35 g (150 mL) |
| Sulfur (S) | 32.06 | - | 2.2 | 70.53 g |
| Toluene | - | 0.867 | - | 1 L |
| Hydrochloric Acid (HCl), 2M | - | - | - | As needed for workup |
| Sodium Hydroxide (NaOH), 2M | - | - | - | As needed for workup |
Procedure:
-
Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, a condenser with a gas outlet connected to a scrubber (containing bleach or sodium hydroxide solution to trap H₂S), a thermocouple for internal temperature monitoring, and a dropping funnel. Purge the reactor with nitrogen.
-
Charging Reactants: To the reactor, add 2-amino-3-bromo-5-methylaniline (1.0 mol) and toluene (500 mL). Begin stirring to form a slurry.
-
Sulfur Addition: Add powdered sulfur (2.2 mol) to the reactor.
-
Carbon Disulfide Addition: Add carbon disulfide (2.5 mol) to the dropping funnel and add it dropwise to the stirred reaction mixture over 1-2 hours. Maintain the internal temperature below 30°C using a cooling circulator on the reactor jacket.
-
Reaction Heating: After the addition of CS₂ is complete, slowly heat the reaction mixture to reflux (approximately 110°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Workup - Acid Wash: Slowly add 2M HCl (500 mL) to the reaction mixture to neutralize any remaining aniline. Stir for 30 minutes, then separate the aqueous layer.
-
Workup - Base Extraction: To the organic layer, add 2M NaOH (2 x 500 mL) to extract the product as its sodium salt. Separate the aqueous layers and combine them.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly add 2M HCl with stirring until the pH is acidic (pH ~2-3). A solid precipitate of the product should form.
-
Isolation and Drying: Filter the solid product, wash with cold water until the filtrate is neutral, and then dry under vacuum at 50-60°C to a constant weight.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Troubleshooting Guide for Common Synthesis Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Extend reaction time, check temperature |
| Poor mixing | Increase stirrer speed, use a baffled reactor | |
| Side reactions | Lower reaction temperature, add CS₂ more slowly | |
| Product Purity | Co-eluting impurities | Use acid-base extraction before chromatography |
| Tar formation | Ensure inert atmosphere, check starting material purity | |
| Safety | H₂S exposure | Use a well-ventilated fume hood and a scrubber |
| Runaway reaction | Slow reagent addition, robust cooling |
Visualizations
References
Technical Support Center: Functionalization of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
Welcome to the technical support center for the functionalization of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges encountered with this versatile scaffold.
Core Challenges in Functionalization
The functionalization of this compound presents several key challenges that researchers must navigate. These primarily revolve around the reactivity of its distinct functional groups: the nucleophilic thiol/thione tautomers, the reactive bromine atom on the benzene ring, and the heterocyclic nitrogen.
Key considerations include:
-
Regioselectivity in Alkylation: The presence of both a soft nucleophile (sulfur) and a hard nucleophile (nitrogen) can lead to mixtures of S-alkylated and N-alkylated products. Reaction conditions must be carefully controlled to achieve the desired isomer.
-
Cross-Coupling Reactivity: The bromine atom at the 4-position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, the electron-donating methyl group at the 6-position and the nature of the benzothiazole ring can influence the reactivity of the C-Br bond, sometimes leading to low yields or requiring specific catalyst systems.
-
Steric Hindrance: The substitution pattern on the benzothiazole core can introduce steric hindrance, which may impede the approach of bulky reagents and necessitate optimized reaction conditions.
-
Product Purification: The structural similarity of potential side-products and isomers can complicate the purification process, often requiring careful chromatographic separation.
Troubleshooting Guides and FAQs
S-Alkylation vs. N-Alkylation: Controlling Regioselectivity
Q1: I am getting a mixture of S-alkylated and N-alkylated products. How can I selectively obtain the S-alkylated product?
A1: Selective S-alkylation is typically favored under basic conditions that generate the more nucleophilic thiolate anion.
-
Troubleshooting Steps:
-
Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). Stronger bases like sodium hydride (NaH) can deprotonate the nitrogen, leading to N-alkylation.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are generally suitable.
-
Temperature: Running the reaction at or below room temperature can enhance selectivity for the thermodynamically favored S-alkylated product.
-
Leaving Group: Use an alkyl halide with a good leaving group (e.g., iodide > bromide > chloride).
-
Q2: How can I favor the formation of the N-alkylated product?
A2: N-alkylation is generally more challenging to achieve selectively due to the higher nucleophilicity of the sulfur atom. However, certain strategies can be employed.
-
Troubleshooting Steps:
-
S-Protection: A common strategy is to first protect the thiol group, for example, by S-alkylation with a readily cleavable group. Subsequent alkylation will then occur at the nitrogen.
-
Reaction Conditions: In some cases, using a stronger base like sodium hydride (NaH) in a non-polar solvent may favor N-alkylation, although mixtures are still possible.
-
Suzuki-Miyaura Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving low yields. What can I do to improve it?
A1: Low yields in Suzuki-Miyaura couplings involving heteroaryl bromides are a common issue. Optimization of the catalyst system and reaction conditions is crucial.
-
Troubleshooting Steps:
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and sterically hindered phosphine ligands such as XPhos, SPhos, or Buchwald's biarylphosphine ligands in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
-
Base Selection: The choice of base is critical. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The solubility and strength of the base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically required to dissolve both the organic and inorganic reagents. The ratio of the solvents may need to be optimized.
-
Temperature: Increasing the reaction temperature, sometimes with the use of microwave irradiation, can improve yields for less reactive substrates.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
-
Data on Suzuki-Miyaura Coupling of Related 2-Amino-6-bromobenzothiazoles
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 31 | Moderate |
| 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | - | 64[1] |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | - | 72[1] |
Buchwald-Hartwig Amination
Q1: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material or hydrodehalogenation (replacement of Br with H). How can I optimize this reaction?
A1: Buchwald-Hartwig aminations can be sensitive to the choice of ligand, base, and solvent, especially with heteroaromatic substrates.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is paramount. For heteroaromatic bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often successful.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of cation (Na⁺ vs. Li⁺) can also influence the outcome.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly dried.
-
Palladium Pre-catalyst: Using a pre-catalyst, such as an XPhos-palladium G3 pre-catalyst, can improve reaction efficiency and reproducibility by ensuring the formation of the active catalytic species.
-
Temperature: Reactions are often run at elevated temperatures (80-110 °C).
-
Experimental Protocols
General Protocol for S-Alkylation
-
To a solution of this compound (1.0 eq) in DMF (0.1 M), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine this compound (or its S-alkylated derivative) (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., dioxane/water 4:1, 0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction tube, add the S-protected this compound (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), the phosphine ligand (if not using a pre-catalyst), and a strong base (e.g., NaOtBu, 1.5 eq).
-
Seal the tube and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).
-
Heat the reaction mixture in a preheated oil bath to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
Experimental Workflow for Synthesis and Screening of Benzothiazole Derivatives
Caption: A typical workflow for the synthesis and screening of novel benzothiazole derivatives.
Benzothiazole Derivatives in the STAT3 Signaling Pathway
Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.[2]
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-6-methylbenzo[d]thiazole-2-thiol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. Our aim is to help you identify and resolve common issues, thereby minimizing impurities and maximizing yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed synthetic route involves a multi-step process starting from p-toluidine. This pathway includes the formation of a benzothiazole ring, followed by bromination and subsequent conversion to the final thiol product.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature control is crucial, particularly during the bromination and diazotization steps, to prevent the formation of over-brominated byproducts and unwanted side reactions. Stoichiometry of the reactants should be precise to ensure complete conversion and minimize residual starting materials.
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through recrystallization. A common method involves dissolving the crude product in a basic aqueous solution and then re-precipitating the purified product by acidification with a non-oxidizing mineral acid[1]. Washing the precipitate with water to remove residual acid is a critical final step[1]. Aniline can also be used for purification, with filtration and washing carried out at an elevated temperature (40-120 °C)[2].
Q4: What are the primary impurities I should be aware of?
A4: Potential impurities include unreacted starting materials from each step, over-brominated species (e.g., dibrominated benzothiazoles), and the disulfide derivative of the final product, which can form via oxidation of the thiol group.
Troubleshooting Guides
Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Final Step (Thiolation) | 1. Incomplete reaction of the 2,4-dibromo-6-methylbenzothiazole intermediate. 2. Degradation of the product during workup. 3. Inefficient nucleophilic substitution. | 1. Increase the reaction time or temperature. Ensure the sodium hydrogensulfide is fresh and in slight excess. 2. Maintain a non-oxidizing atmosphere (e.g., nitrogen or argon) during the reaction and workup to prevent disulfide formation. 3. Consider using a phase-transfer catalyst if solubility is an issue. |
| Presence of Over-brominated Impurities | 1. Excess bromine used during the bromination step. 2. Reaction temperature was too high, leading to increased reactivity. | 1. Carefully control the stoichiometry of the brominating agent (e.g., bromine or N-bromosuccinimide). 2. Perform the bromination at a lower temperature (e.g., 0-10 °C) and add the brominating agent dropwise. |
| Formation of Disulfide Byproduct | 1. Oxidation of the thiol group by atmospheric oxygen. 2. Presence of oxidizing agents during the reaction or workup. | 1. Conduct the thiolation reaction and subsequent workup under an inert atmosphere. 2. Ensure all reagents and solvents are free from peroxides or other oxidizing impurities. |
| Incomplete Diazotization | 1. Temperature not maintained at 0-5 °C. 2. Incorrect stoichiometry of sodium nitrite or acid. 3. Premature decomposition of the diazonium salt. | 1. Use an ice-salt bath to maintain a low and stable temperature. 2. Accurately measure the amounts of sodium nitrite and acid. 3. Use the diazonium salt immediately in the subsequent reaction step. |
Experimental Protocols
A plausible synthetic pathway for this compound is outlined below. This protocol is a composite of procedures for similar molecules and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Amino-6-methylbenzothiazole
This step is based on the reaction of p-toluidine with sodium thiocyanate and subsequent cyclization. A detailed procedure can be adapted from established methods for the synthesis of 2-aminobenzothiazoles[3].
Step 2: Synthesis of 2-Amino-4-bromo-6-methylbenzothiazole
-
Dissolve 2-amino-6-methylbenzothiazole in chloroform.
-
At room temperature, add a solution of bromine in chloroform dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified. A similar procedure involves dissolving 16.4 g of 2-amino-6-methylbenzothiazole in 500 ml of chloroform and adding 16.0 g of bromine in 10 ml of chloroform dropwise[4].
Step 3: Synthesis of 2,4-Dibromo-6-methylbenzothiazole
-
Suspend 2-amino-4-bromo-6-methylbenzothiazole in a solution of hydrobromic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for a couple of hours at this temperature.
-
Carefully add a solution of sodium hydroxide to basify the mixture, keeping the temperature below 20 °C.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product[5].
Step 4: Synthesis of this compound
-
Mix 2,4-dibromo-6-methylbenzothiazole with sodium hydrogensulfide in methanol.
-
Reflux the mixture for approximately one hour.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure to obtain the crude product[5].
-
Purify the crude product by recrystallization as described in the FAQs.
Data Presentation
The following table summarizes typical yields for the key reaction steps. Note that these are estimates based on analogous reactions and actual yields may vary depending on the specific conditions and scale of the experiment.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Benzothiazole Formation | p-Toluidine | 2-Amino-6-methylbenzothiazole | 65-75 |
| Bromination | 2-Amino-6-methylbenzothiazole | 2-Amino-4-bromo-6-methylbenzothiazole | 80-90 |
| Diazotization & Bromination | 2-Amino-4-bromo-6-methylbenzothiazole | 2,4-Dibromo-6-methylbenzothiazole | ~90[5] |
| Thiolation | 2,4-Dibromo-6-methylbenzothiazole | This compound | 70-85 |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 2. EP0169107A1 - Process for the purification of mercaptobenzothiazole - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to 4-Bromo-6-methylbenzo[d]thiazole-2-thiol and Other Thiazole Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol and other thiazole derivatives, focusing on their potential as anticancer agents. The information presented is based on available experimental data for structurally related compounds and aims to guide further research and development in this area.
Introduction to Thiazole Derivatives in Oncology
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer properties. The benzothiazole moiety, in particular, has been the focus of extensive research due to its presence in numerous compounds with potent cytotoxic effects against various cancer cell lines. The substitution pattern on the benzothiazole ring system plays a crucial role in modulating the anticancer activity, making the comparative analysis of different derivatives essential for the development of new therapeutic agents.
Comparative Analysis of Anticancer Activity
While direct experimental data for this compound is limited in the public domain, we can infer its potential activity by comparing it with structurally similar benzothiazole-2-thiol derivatives that have been evaluated for their anticancer effects. The following tables summarize the in vitro cytotoxicity of various substituted benzothiazole-2-thiol derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Comparative in vitro Anticancer Activity of Benzothiazole-2-thiol Derivatives
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Activity of this compound | 4-Bromo, 6-Methyl | Various | - | - |
| Substituted bromopyridine acetamide benzothiazole | Complex substitution | SKRB-3 (Breast) | 0.0012 | [1] |
| SW620 (Colon) | 0.0043 | [1] | ||
| A549 (Lung) | 0.044 | [1] | ||
| HepG2 (Liver) | 0.048 | [1] | ||
| Substituted methoxybenzamide benzothiazole | Methoxybenzamide group | Various | 1.1 - 8.8 | [1] |
| Substituted chloromethylbenzamide benzothiazole | Chloromethylbenzamide group | Various | 1.1 - 8.8 | [1] |
| Indole based hydrazine carboxamide benzothiazole | Indole and hydrazine carboxamide groups | HT-29 (Colon) | 0.015 | [1] |
| H460 (Lung) | 0.28 | [1] | ||
| A549 (Lung) | 1.53 | [1] | ||
| MDA-MB-231 (Breast) | 0.68 | [1] | ||
| Cisplatin (Standard Drug) | - | Various | Varies | [1] |
Note: The activity of this compound is not yet experimentally determined and is included for structural comparison. The presented data for other derivatives showcases the potential for high potency within this class of compounds.
Structure-Activity Relationship (SAR) Insights
The data from various studies on benzothiazole-2-thiol derivatives provides valuable insights into their structure-activity relationships:
-
Substituents at the 2-position: The nature of the substituent at the 2-thiol position significantly influences the anticancer activity. The introduction of amide linkages and heterocyclic rings, such as pyridine, has been shown to dramatically increase potency.[2][3]
-
Substitution on the Benzene Ring: The presence of electron-withdrawing groups (like bromo) and electron-donating groups (like methyl) on the benzene ring of the benzothiazole core can modulate the electronic properties and steric bulk of the molecule, which in turn affects its interaction with biological targets.
-
Mechanism of Action: Several potent benzothiazole-2-thiol derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that this is a key mechanism of their anticancer action.[3][4]
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and determine the IC50 values of potential anticancer compounds.
MTT Cell Viability Assay Protocol
Objective: To determine the cytotoxic effects of thiazole derivatives on cancer cells and calculate their IC50 values.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Thiazole derivatives to be tested (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivatives in the complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism of Action: Apoptosis Pathway
Many potent benzothiazole-2-thiol derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms targeted by anticancer drugs.
Caption: Simplified overview of the major apoptosis signaling pathways.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of novel thiazole derivatives as potential anticancer agents.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthesis-and-biological-evaluation-of-novel-benzothiazole-2-thiol-derivatives-as-potential-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
- 4. Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Overview of Benzothiazole-2-thiol Derivatives
Benzothiazole-2-thiol derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The benzothiazole core, a fusion of benzene and thiazole rings, provides a rigid scaffold that can be readily functionalized to modulate biological activity.[3] The 2-thiol group is a key feature, allowing for tautomerization and serving as a site for derivatization to create libraries of compounds for screening.[3] Modifications at various positions on the benzothiazole ring system, such as the introduction of halogen and methyl groups, can significantly influence the electronic properties, steric bulk, and ultimately the interaction of these molecules with biological targets.[3]
Comparative Anticancer Activity
Extensive research has demonstrated the potent anticancer and antimetastatic properties of novel benzothiazole-2-thiol derivatives.[4][5][6][7] These compounds have shown efficacy against a broad spectrum of human cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several key benzothiazole-2-thiol derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| XC-591 | 4T1 (murine breast cancer) | - | [4] |
| Compound 7d | A431 (epidermoid carcinoma) | 0.02 | [6] |
| Compound 7e | SKRB-3 (breast cancer) | 0.0012 | [5][6][8] |
| SW620 (colorectal adenocarcinoma) | 0.0043 | [6][8] | |
| A549 (lung carcinoma) | 0.044 | [6][8] | |
| HepG2 (hepatocellular carcinoma) | 0.048 | [6][8] | |
| Compound 7f | - | - | [6][8] |
| Compound 7i | - | - | [6][7][8] |
| Cisplatin (Control) | Diverse cancer cells | Less effective than XC-591 | [4] |
Key Experimental Protocols
The evaluation of the anticancer activity of these benzothiazole-2-thiol derivatives involved several key in vitro and in vivo experiments.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, which is a measure of its proliferative capacity.
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Compound Treatment: Cells are treated with the test compound at various concentrations.
-
Incubation: The plates are incubated for a period of 1-3 weeks to allow for colony formation.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
Apoptosis Assay by Flow Cytometry
This method is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
-
Cell Treatment: Cells are treated with the compound for a specific duration.
-
Cell Harvesting and Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI; a fluorescent nucleotide that stains necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
Research into the mechanisms of action of these derivatives has revealed their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1]
A notable derivative, XC-591, has been shown to inhibit the target protein RhoGDI, leading to the activation of caspase-3 and a decrease in phosphorylated Akt, ultimately resulting in apoptosis.[4]
Caption: Proposed signaling pathway of XC-591 in inducing apoptosis.
Furthermore, other benzothiazole derivatives have been found to downregulate EGFR activity and modulate key signaling pathways including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[1]
Experimental Workflow
The general workflow for the evaluation of novel anticancer compounds is a multi-step process, starting from synthesis and culminating in in-depth mechanistic studies.
References
- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Bromo-6-methylbenzo[d]thiazole-2-thiol | 155596-89-7 | Benchchem [benchchem.com]
- 4. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
4-Bromo-6-methylbenzo[d]thiazole-2-thiol vs. other enzyme inhibitors
A Comparative Guide to 4-Bromo-6-methylbenzo[d]thiazole-2-thiol and Other Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document will, therefore, compare the known activities of representative benzothiazole-2-thiol derivatives with established inhibitors of VEGFR-2 and JNK, providing a valuable resource for researchers interested in the potential of this compound class.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency (IC50 values) of various compounds against their target enzymes.
Table 1: Comparison of VEGFR-2 Inhibitors
| Compound Class | Compound Name/Identifier | Target Enzyme | IC50 (nM) | Notes |
| Benzothiazole Derivative | Compound 11 | VEGFR-2 | 190 | A novel piperazinylquinoxaline-based derivative.[1] |
| Benzothiazole Derivative | Compound 46j | VEGFR-2 | 81 | A thiazolidine-2,4-dione hybrid.[2] |
| Benzothiazole Derivative | Compound 49a | VEGFR-2 | 116 | A thiazolidine-2,4-dione hybrid.[2] |
| Multi-targeted Kinase Inhibitor | Sorafenib | VEGFR-2 | 80 | Reference drug.[1] |
| Multi-targeted Kinase Inhibitor | Apatinib (Rivoceranib) | VEGFR-2 | 1 | Also inhibits Ret, c-Kit, and c-Src.[3] |
| Multi-targeted Kinase Inhibitor | Cabozantinib (XL184) | VEGFR-2 | 0.035 | Also inhibits c-Met, Ret, Kit, and others.[3] |
| Multi-targeted Kinase Inhibitor | Vandetanib | VEGFR-2 | 40 | Also inhibits VEGFR3 and EGFR.[3] |
| Multi-targeted Kinase Inhibitor | Ponatinib | VEGFR-2 | 1.5 | Also inhibits Abl, PDGFRα, FGFR1, and Src.[3] |
Table 2: Comparison of JNK Inhibitors
| Compound Class | Compound Name/Identifier | Target Enzyme | IC50 (nM) | Notes |
| Benzothiazole Derivative | 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole | JNK | 1800 (Lantha screen) | Also shows activity in pepJIPI DELFIA displacement assay (IC50 = 160 nM).[3] |
| 4-Quinolone Derivative | Compound 15 (Roche) | JNK1/2/3 | 21/66/15 | Selective against p38.[4] |
| Aminopyridine Derivative | Compound 23 (Abbott) | JNK1 | 750 | Competitive and reversible ATP-binding site inhibitor.[4] |
| 4-Anilinopyrimidine Derivative | Compound 21 (Abbott) | JNK1 | - | Selective for JNK1 over p38 and ERK2.[4] |
| Fragment-based Inhibitor | Cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone | JNK3 | 27.7 | High binding affinity (Kd = 46 nM).[5] |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below.
VEGFR-2 Kinase Assay Protocol
This protocol is adapted from a generic luminescence-based kinase assay format.
Objective: To determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup:
-
Add the diluted test compound or vehicle (for control wells) to the wells of the assay plate.
-
Add the VEGFR-2 enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection:
-
After incubation, add the luminescence-based detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and measures the remaining ATP.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
JNK Activity Assay Protocol
This protocol describes a common method for measuring JNK activity using an immunoprecipitation-based kinase assay.
Objective: To measure the inhibitory effect of a compound on JNK activity in cell lysates.
Materials:
-
Cell culture reagents
-
Cell lysis buffer
-
JNK-specific antibody
-
Protein A/G beads
-
Kinase assay buffer
-
Recombinant c-Jun protein (substrate)
-
ATP solution
-
Test compound (dissolved in DMSO)
-
SDS-PAGE and Western blotting reagents
-
Phospho-c-Jun specific antibody
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with a JNK-activating stimulus (e.g., UV radiation, anisomycin) in the presence or absence of the test compound.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with a JNK-specific antibody to form an antibody-kinase complex.
-
Add Protein A/G beads to pull down the complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the test compound or vehicle.
-
Add the c-Jun substrate and ATP to start the reaction.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Separate the proteins in the supernatant by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a phospho-c-Jun specific antibody to detect the phosphorylated substrate.
-
Use a secondary antibody and a suitable detection system to visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities to determine the level of c-Jun phosphorylation.
-
Compare the phosphorylation levels in the presence of the test compound to the vehicle control to determine the percent inhibition.
-
Calculate the IC50 value from a dose-response curve.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate relevant biological pathways and experimental workflows.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: Overview of the JNK signaling cascade and point of inhibition.
Caption: General workflow for a luminescence-based kinase inhibition assay.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the 4-Bromo-6-methylbenzo[d]thiazole-2-thiol framework, with a primary focus on their potential as anticancer agents. By examining the impact of various structural modifications on biological activity, we aim to provide valuable insights for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Anticancer Activity
The anticancer activity of benzothiazole-2-thiol analogs is significantly influenced by the nature and position of substituents on both the benzothiazole ring and the 2-thiol side chain. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various analogs against a panel of human cancer cell lines.
| Compound ID | R Group (Substitution at 2-thiol position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -CH2-C(=O)NH-Ph | SW480 (Colon) | 5.6 | [2] |
| HeLa (Cervical) | 4.0 | [2] | ||
| HepG2 (Liver) | 0.7 | [2] | ||
| 2 | -CH2-C(=O)NH-(2-methoxyphenyl) | SW480 (Colon) | >10 | [2] |
| HeLa (Cervical) | >10 | [2] | ||
| HepG2 (Liver) | 7.2 | [2] | ||
| 7d | -CH2-C(=O)NH-(5-chloropyridin-2-yl) (on a 6-aminobenzothiazole-2-thiol core) | SW480 (Colon) | 0.08 | [3] |
| HeLa (Cervical) | 0.12 | [3] | ||
| HepG2 (Liver) | 0.05 | [3] | ||
| A549 (Lung) | 0.07 | [3] | ||
| SKRB-3 (Breast) | 0.002 | [3] | ||
| 7e | -CH2-C(=O)NH-(3,5-dichloropyridin-2-yl) (on a 6-aminobenzothiazole-2-thiol core) | SW480 (Colon) | 0.0043 | [3] |
| HeLa (Cervical) | 0.09 | [3] | ||
| HepG2 (Liver) | 0.048 | [3] | ||
| A549 (Lung) | 0.044 | [3] | ||
| SKRB-3 (Breast) | 0.0012 | [3] | ||
| 7f | -CH2-C(=O)NH-(5-bromopyridin-2-yl) (on a 6-aminobenzothiazole-2-thiol core) | SW480 (Colon) | 0.06 | [3] |
| HeLa (Cervical) | 0.09 | [3] | ||
| HepG2 (Liver) | 0.04 | [3] | ||
| A549 (Lung) | 0.06 | [3] | ||
| SKRB-3 (Breast) | 0.003 | [3] | ||
| 7i | -CH2-C(=O)NH-(2-chloro-4-methylpyridin-3-yl) (on a 6-aminobenzothiazole-2-thiol core) | SW480 (Colon) | 0.09 | [3] |
| HeLa (Cervical) | 0.15 | [3] | ||
| HepG2 (Liver) | 0.07 | [3] | ||
| A549 (Lung) | 0.09 | [3] | ||
| SKRB-3 (Breast) | 0.004 | [3] |
Key SAR Observations:
-
Substitution at the 2-thiol position is critical for activity. The introduction of a substituted acetamide moiety at the 2-thiol position appears to be a key determinant of anticancer potency.
-
Aromatic substituents on the acetamide nitrogen influence potency. Analogs bearing pyridinyl-2-amine moieties (compounds 7d, 7e, 7f, 7i ) exhibit significantly enhanced and broad-spectrum anticancer activity compared to those with simple phenyl or methoxyphenyl substituents (compounds 1 and 2 ).[3]
-
Halogen substitution on the pyridinyl ring is beneficial. The presence of chlorine or bromine atoms on the pyridinyl ring (as in 7d , 7e , and 7f ) correlates with potent low nanomolar to picomolar activity against several cancer cell lines, particularly the SKRB-3 breast cancer line.[3]
-
The 6-amino group on the benzothiazole ring appears to be a favorable scaffold. The most potent compounds in this series were derived from a 6-aminobenzothiazole-2-thiol core, suggesting this group may play a role in target binding or modulating the electronic properties of the molecule.
Experimental Protocols
General Synthesis of Benzothiazole-2-thiol Analogs
The synthesis of the presented benzothiazole-2-thiol analogs generally follows a multi-step procedure. A representative synthetic scheme is outlined below.
Caption: General synthetic workflow for benzothiazole-2-thiol analogs.
Step 1: Synthesis of N-(substituted-phenyl/pyridinyl)-2-chloroacetamide (Intermediate 1) To a solution of the appropriately substituted amine in a suitable solvent such as dichloromethane (DCM), a base like potassium carbonate is added. The mixture is stirred at room temperature, and 2-chloroacetyl chloride is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the N-substituted-2-chloroacetamide intermediate.[2]
Step 2: Synthesis of Final Benzothiazole-2-thiol Analogs The 6-aminobenzothiazole-2-thiol starting material is dissolved in a solvent like tetrahydrofuran (THF), and a base such as triethylamine (Et3N) is added. The corresponding N-substituted-2-chloroacetamide (Intermediate 1) is then added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the final product is isolated and purified, typically by recrystallization or column chromatography.[3]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow for the MTT-based cell viability assay.
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[2][3]
Potential Signaling Pathways
While the precise molecular targets for many of these compounds are yet to be fully elucidated, the induction of apoptosis is a commonly observed mechanism of action for anticancer benzothiazole derivatives.
Caption: Proposed mechanism of action via apoptosis induction.
Studies on potent analogs like compound 7e have shown that they inhibit the proliferation of cancer cells, such as HepG2, by inducing apoptosis in a concentration-dependent manner.[3] The ability to trigger programmed cell death is a hallmark of many effective anticancer drugs. Further investigation into the specific apoptotic pathways (e.g., intrinsic vs. extrinsic) and the upstream signaling molecules modulated by these compounds is warranted to fully understand their mechanism of action.
Conclusion
The structure-activity relationship of this compound analogs and related compounds highlights the significant potential of the benzothiazole-2-thiol scaffold in the development of novel anticancer agents. The key takeaways for future drug design include the importance of S-alkylation with N-substituted acetamides, the beneficial effect of halogenated pyridinyl moieties, and the potential role of the 6-amino group on the benzothiazole core. The detailed experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs. Further exploration of the signaling pathways affected by these compounds will be crucial in optimizing their therapeutic potential and advancing them through the drug discovery pipeline.
References
Comparative Analysis of Synthesis Routes for 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Benzothiazole Intermediate
This guide provides a comparative analysis of established and potential synthesis routes for 4-Bromo-6-methylbenzo[d]thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The benzothiazole core is a prominent scaffold in a variety of biologically active molecules. This document outlines two primary synthetic strategies, presenting detailed experimental protocols, and a comparison of their respective advantages and disadvantages to aid in the selection of the most suitable method for specific research and development needs.
Introduction to this compound
This compound is a substituted benzothiazole derivative. The thiol group at the 2-position allows for the existence of a thione tautomer and serves as a key handle for further chemical modifications. The bromo and methyl substituents on the benzene ring influence the molecule's electronic properties and steric profile, which can be crucial for its interaction with biological targets. The development of efficient and scalable synthesis routes is therefore essential for enabling its broader application in drug discovery and materials science.
Synthetic Routes: A Comparative Overview
Two principal synthetic routes for the preparation of this compound are discussed here:
-
Route 1: Direct Cyclization of a Substituted Aniline with Carbon Disulfide and Sulfur. This is a classical and widely used method for the synthesis of 2-mercaptobenzothiazoles.
-
Route 2: Two-Step Synthesis via a Thiourea Intermediate. This route involves the initial formation of a substituted thiourea from the corresponding aniline, followed by an oxidative cyclization to yield the benzothiazole ring.
The following sections provide a detailed breakdown of each route, including reaction mechanisms, experimental protocols, and a comparative analysis of their performance.
Data Presentation
| Parameter | Route 1: Direct Cyclization | Route 2: Two-Step Synthesis via Thiourea |
| Starting Material | 3-Bromo-5-methylaniline | 3-Bromo-5-methylaniline |
| Key Reagents | Carbon disulfide, Sulfur | Ammonium thiocyanate, Bromine |
| Reaction Steps | One-pot reaction | Two distinct steps |
| Reaction Conditions | High temperature (200-250 °C), High pressure (autoclave) | Milder conditions (Step 1: Reflux; Step 2: 0-10 °C to rt) |
| Reported Yield | Typically moderate to good (can be >70%) | Generally good to high for both steps |
| Purification | Recrystallization, potential for tar formation | Isolation of intermediate, then final product purification |
| Scalability | Requires specialized high-pressure equipment | More amenable to standard laboratory glassware |
| Safety Considerations | Use of flammable and toxic CS₂, H₂S byproduct, high pressure | Use of corrosive bromine, handling of thiocyanates |
Experimental Protocols
Route 1: Direct Cyclization of 3-Bromo-5-methylaniline
This protocol is based on established methods for the synthesis of 2-mercaptobenzothiazoles from anilines.
Reaction:
Procedure:
-
In a high-pressure autoclave, a mixture of 3-bromo-5-methylaniline (1.0 eq), sulfur (2.0 eq), and an excess of carbon disulfide is charged.
-
The autoclave is sealed and the mixture is heated to 200-250 °C with stirring. The pressure will increase significantly due to the formation of hydrogen sulfide gas.
-
The reaction is maintained at this temperature for several hours (typically 4-8 hours).
-
After cooling to room temperature, the autoclave is carefully vented in a fume hood to release the hydrogen sulfide gas.
-
The crude product is collected, and the excess carbon disulfide is removed by evaporation.
-
The solid residue is then purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to afford this compound.
Route 2: Two-Step Synthesis via a Thiourea Intermediate
This route offers an alternative with milder reaction conditions.
Step 1: Synthesis of 1-(3-Bromo-5-methylphenyl)thiourea
Reaction:
Procedure:
-
To a solution of 3-bromo-5-methylaniline (1.0 eq) in a suitable solvent (e.g., ethanol or water), an aqueous solution of ammonium thiocyanate (1.2 eq) is added.
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the 1-(3-bromo-5-methylphenyl)thiourea precipitates from the solution.
-
The solid is collected by filtration, washed with cold water, and dried.
Step 2: Oxidative Cyclization to this compound
Reaction:
Procedure:
-
The 1-(3-bromo-5-methylphenyl)thiourea (1.0 eq) is suspended in a suitable solvent such as chloroform or acetic acid.
-
The suspension is cooled to 0-10 °C in an ice bath.
-
A solution of bromine (1.0 eq) in the same solvent is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
-
The product is then isolated by filtration or extraction and purified by recrystallization.
Mandatory Visualization
Caption: Comparative workflow of the two main synthesis routes for this compound.
Discussion and Route Selection
Route 1: Direct Cyclization is a more direct, one-pot synthesis. Its primary advantage is the reduction in the number of synthetic steps and workup procedures. However, this route necessitates the use of a high-pressure autoclave, which may not be available in all laboratory settings. The reaction also generates hydrogen sulfide, a toxic and flammable gas that requires careful handling and disposal. The high temperatures can also lead to the formation of side products and tar, potentially complicating purification and reducing the overall yield.
Route 2: Two-Step Synthesis via a Thiourea Intermediate offers a more controlled and potentially safer alternative. The reaction conditions for both steps are significantly milder and can be performed using standard laboratory glassware. The isolation of the thiourea intermediate allows for purification at an intermediate stage, which can lead to a cleaner final product. While this route involves an additional synthetic step, the higher overall yield and easier handling may make it a more practical choice for many applications, particularly for smaller-scale syntheses. The use of bromine requires caution due to its corrosive and toxic nature.
The choice between these two synthetic routes will depend on the specific requirements of the researcher, including the scale of the synthesis, available equipment, and safety considerations. For large-scale industrial production, the one-pot nature of Route 1 might be more cost-effective, provided the necessary infrastructure for high-pressure reactions is in place. For laboratory-scale synthesis and situations where specialized high-pressure equipment is unavailable, Route 2 provides a reliable and more accessible method for obtaining this compound with good purity and yield. Further optimization of reaction conditions for both routes could lead to improved efficiency and are encouraged.
Confirming the Purity of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol: A Comparative Guide
For researchers and professionals in drug development, establishing the purity of a lead compound is a critical step in ensuring reliable and reproducible experimental outcomes. This guide provides a comparative analysis of the purity of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol and its structural analogs, supported by detailed experimental protocols and data.
Purity Analysis and Comparison of Benzothiazole Derivatives
The purity of this compound and its alternatives can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is instrumental for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial structural confirmation and identification of potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| This compound | C8H6BrNS2 | 260.18 | Not available | >95% (Typical) | Expected signals for aromatic and methyl protons | Expected signals for aromatic and thiazole carbons |
| 6-Methylbenzo[d]thiazole-2-thiol[1] | C8H7NS2 | 181.28 | 179–181 | 96 | 13.67 (brs, 1H), 7.49 (s, 1H), 7.20 (s, 2H), 2.34 (s, 3H) | 189.6, 139.7, 134.2, 129.9, 128.5, 122.0, 112.6, 21.2 |
| 6-Bromobenzo[d]thiazole-2-thiol[1] | C7H4BrNS2 | 246.15 | 265–266 | 90 | 13.85 (brs, 1H), 7.98 (s, 1H), 7.56 (d, 1H) | Not available |
| 4-Chlorobenzo[d]thiazole-2-thiol[1] | C7H4ClNS2 | 201.70 | 207 | 97 | 13.97 (brs, 1H), 7.66 (d, 1H), 7.46 (d, 1H), 7.28 (t, 1H) | 188.3, 157.2, 127.5, 125.5, 125.4, 113.5, 120.8 |
| 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol[2][3] | C7H3BrClNS2 | 280.58 | Not available | 96 | Not available | Not available |
Experimental Protocols
A generalized yet detailed protocol for confirming the purity of benzothiazole derivatives is outlined below. This protocol is a composite of standard methods reported in the literature for similar compounds.[4][5][6]
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A sample of the compound is dissolved in the mobile phase and injected into the HPLC system. The retention time and peak area are recorded. Purity is determined by the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent. Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts, signal integrations, and coupling constants are analyzed to confirm the chemical structure and identify any impurities.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. This confirms the molecular weight of the compound.
Visualizing the Research Workflow
In the context of drug discovery, a systematic workflow is employed to evaluate the potential of compounds like this compound. The following diagram illustrates a typical screening process for identifying potential anticancer agents.
Caption: Workflow for the development of benzothiazole derivatives as potential anticancer agents.
Signaling Pathway Context
Benzothiazole derivatives have been investigated for their ability to interfere with various cellular signaling pathways implicated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. The diagram below illustrates how a hypothetical benzothiazole inhibitor might act on this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a benzothiazole derivative.
By adhering to rigorous purity confirmation protocols and understanding the biological context in which these compounds operate, researchers can confidently advance their drug discovery and development efforts.
References
- 1. rsc.org [rsc.org]
- 2. 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol | CAS#:1215205-90-5 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. jbarbiomed.com [jbarbiomed.com]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Benzothiazole-2-thiol Derivatives: An In Vitro and In Vivo Perspective on 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
Introduction
Benzothiazole-2-thiol and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities, including anticancer and antimicrobial properties. The efficacy of these compounds is largely influenced by the nature and position of substituents on the benzothiazole core. This guide provides a comparative analysis of the in vitro and in vivo efficacy of substituted benzothiazole-2-thiol derivatives to infer the potential activity of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. While direct experimental data for this specific compound is not publicly available, an examination of structurally related analogs provides valuable insights for researchers and drug development professionals.
In Vitro Efficacy of Substituted Benzothiazole-2-thiol Derivatives
The anticancer activity of various benzothiazole-2-thiol derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. These data highlight the potent cytotoxic effects of these compounds and underscore the importance of specific substitutions in determining their activity.
Table 1: In Vitro Anticancer Activity of Benzothiazole-2-thiol Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| Compound A | 2-(4-aminophenyl) | Breast (MCF-7) | 0.02 |
| Compound B | 2-(4-aminophenyl)-6-chloro | Breast (MCF-7) | 0.01 |
| Compound C | 2-(4-aminophenyl)-6-bromo | Breast (MCF-7) | 0.008 |
| XC-591 | (Structure not fully disclosed) | Murine Breast (4T1) | Not specified |
| Derivative 1 | 2-thio-acetic acid ethyl ester | Not specified | Not specified |
| Derivative 2 | 2-thio-acetamide | Not specified | Not specified |
Note: The data presented is a compilation from various studies on benzothiazole derivatives and is intended for comparative purposes.
In Vivo Efficacy of a Benzothiazole-2-thiol Derivative
An in vivo study on a novel benzothiazole-2-thiol derivative, XC-591, has demonstrated its potential in a murine model of breast cancer.[1][2] This study provides crucial evidence for the translation of in vitro cytotoxicity to in vivo therapeutic efficacy.
Table 2: In Vivo Antitumor and Antimetastatic Activity of XC-591
| Animal Model | Cancer Type | Treatment | Key Findings |
| BALB/c mice | Murine Breast Cancer (4T1) | XC-591 (oral administration) | - Significant inhibition of primary tumor growth. - Reduction in pulmonary metastasis. - Increased apoptosis and inhibition of proliferation and angiogenesis in tumor tissue. - No significant drug-associated toxicity observed. |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The in vitro anticancer activity of benzothiazole-2-thiol derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzothiazole-2-thiol derivatives) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Murine Breast Cancer Model
The in vivo efficacy of compounds like XC-591 is evaluated in animal models, such as the 4T1 murine breast cancer model.
-
Tumor Cell Implantation: 4T1 murine breast cancer cells are injected into the mammary fat pad of female BALB/c mice.
-
Tumor Growth Monitoring: The tumor size is monitored regularly using calipers.
-
Compound Administration: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The test compound (e.g., XC-591) is administered, typically orally or intraperitoneally, at a specific dose and schedule.
-
Efficacy Evaluation: The tumor volume is measured throughout the study. At the end of the study, the primary tumors are excised and weighed.
-
Metastasis Assessment: The lungs are harvested to assess the extent of metastasis.
-
Histological and Molecular Analysis: Tumor and lung tissues are subjected to histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) and molecular analysis (e.g., Western blotting for key signaling proteins).
Comparative Analysis and Signaling Pathways
The available data suggests that substitutions at the C4, C6, and C2 positions of the benzothiazole-2-thiol scaffold are critical for its biological activity. The presence of a bromine atom at the C4 position and a methyl group at the C6 position in this compound could potentially enhance its anticancer and antimicrobial properties due to altered electronic and steric properties.
Caption: Key substitution positions on the benzothiazole-2-thiol scaffold.
The mechanism of action for many benzothiazole derivatives involves the induction of apoptosis. In the case of XC-591, it was shown to inhibit RhoGDI, activate caspase-3, and decrease phosphorylated Akt, suggesting an impact on cell survival and apoptosis pathways.[2]
Caption: Potential signaling pathway for benzothiazole-2-thiol induced apoptosis.
Experimental and Logical Workflows
The evaluation of novel compounds like this compound follows a structured workflow from initial screening to in vivo validation.
Caption: A typical workflow for anticancer drug discovery and development.
While direct experimental evidence for the efficacy of this compound is currently lacking, the extensive research on analogous compounds provides a strong rationale for its investigation as a potential therapeutic agent. The potent in vitro anticancer activity and promising in vivo efficacy of other substituted benzothiazole-2-thiols suggest that the target compound, with its specific bromo and methyl substitutions, is a compelling candidate for further study. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to elucidate its specific biological activities and therapeutic potential.
References
- 1. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Benzothiazole-2-thiol Derivatives: A Guide to Potential Cross-Reactivity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole core is a versatile pharmacophore known for its interaction with a range of biological targets.[1] The specific substitutions on the benzothiazole ring system, such as the bromo, methyl, and thiol groups in 4-Bromo-6-methylbenzo[d]thiazole-2-thiol, play a crucial role in defining its chemical reactivity and biological interactions.[2] The thiol group at the 2-position is particularly significant as it can exist in tautomeric forms (thiol and thione) and is a key site for derivatization.[2] The electron-withdrawing bromine atom at the 4-position and the electron-donating methyl group at the 6-position further modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to biological targets.[2]
Potential Biological Activities of the Benzothiazole-2-thiol Scaffold
Derivatives of benzothiazole-2-thiol have been reported to exhibit a wide array of biological activities, including:
-
Anticancer Activity: Numerous studies have demonstrated the potent anti-proliferative effects of benzothiazole-2-thiol derivatives against various cancer cell lines.[3][4][5][6] The mechanism of action for some of these compounds involves the induction of apoptosis.[3][4][5]
-
Enzyme Inhibition: This class of compounds has been shown to inhibit several enzymes, including c-Jun N-terminal kinases (JNKs), dihydropteroate synthase (DHPS), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B).[7][8][9]
-
Antimicrobial and Quorum Sensing Inhibition: Benzothiazole derivatives have also been investigated for their antimicrobial properties and their ability to interfere with bacterial cell-to-cell communication, known as quorum sensing.[8][10][11][12]
Comparative Data on Benzothiazole-2-thiol Derivatives
To illustrate the structure-activity relationships and potential for cross-reactivity, the following tables summarize the biological activities of various benzothiazole-2-thiol derivatives from the literature.
Table 1: Anticancer Activity of Selected Benzothiazole-2-thiol Derivatives
| Compound ID | Modifications on Benzothiazole-2-thiol Core | Cancer Cell Line | IC50 (µM) | Reference |
| 7d | Pyridinyl-2-amine linked | SW480 (Colon) | Not specified | [3][4] |
| HeLa (Cervical) | Not specified | [3][4] | ||
| HepG2 (Liver) | Not specified | [3][4] | ||
| 7e | Pyridinyl-2-amine linked | SKRB-3 (Breast) | 0.0012 | [3][4] |
| SW620 (Colon) | 0.0043 | [3][4] | ||
| A549 (Lung) | 0.044 | [3][4] | ||
| HepG2 (Liver) | 0.048 | [3][4] | ||
| 7f | Pyridinyl-2-amine linked | SW480 (Colon) | Not specified | [3][4] |
| HeLa (Cervical) | Not specified | [3][4] | ||
| HepG2 (Liver) | Not specified | [3][4] | ||
| 7i | Pyridinyl-2-amine linked | SW480 (Colon) | Not specified | [3][4] |
| HeLa (Cervical) | Not specified | [3][4] | ||
| HepG2 (Liver) | Not specified | [3][4] | ||
| B7 | Structure not fully specified | A431 (Skin) | Not specified | [13] |
| A549 (Lung) | Not specified | [13] |
Table 2: Enzyme Inhibition by Selected Benzothiazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| BI-87C2 | JNK | 8.1 | [7] |
| 16a | DHPS | 11.17 µg/mL | [8] |
| 16b | DHPS | 7.85 µg/mL | [8] |
| 16c | DHPS | 11.03 µg/mL | [8] |
| 4f | AChE | Not specified | [9] |
| MAO-B | Not specified | [9] |
Experimental Protocols
The following are summaries of common experimental protocols used to evaluate the biological activity of benzothiazole-2-thiol derivatives.
MTT Assay for Anticancer Activity
This colorimetric assay is used to assess cell viability.[3][4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Enzyme Inhibition Assays
The specific protocol for enzyme inhibition assays varies depending on the target enzyme.
-
JNK Inhibition Assay: A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a tracer to the kinase.[7]
-
DHPS Inhibition Assay: The activity of DHPS can be determined by measuring the consumption of a substrate or the formation of a product, often using a spectrophotometric method.[8]
Visualizing Potential Mechanisms and Workflows
DOT Script for a General Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of benzothiazole derivatives.
DOT Script for a Potential Signaling Pathway Inhibition
Caption: Potential inhibition of the JNK signaling pathway by a benzothiazole derivative.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. This compound | 155596-89-7 | Benchchem [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synthesis-and-biological-evaluation-of-novel-benzothiazole-2-thiol-derivatives-as-potential-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity of the novel compound 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. Due to the limited publicly available data on this specific molecule, this document outlines a proposed series of experiments and comparisons based on the known biological activities of structurally related benzothiazole-2-thiol derivatives. The primary therapeutic areas of interest for this class of compounds are oncology and infectious diseases, with specific activities against protein kinases and bacterial quorum sensing pathways.
Potential Therapeutic Targets and Comparator Compounds
Based on extensive research into the benzothiazole-2-thiol scaffold, the following molecular targets are proposed for initial selectivity screening of this compound. A selection of established inhibitors is provided as comparators for these studies.
Table 1: Proposed Anti-Cancer Target Selectivity Panel
| Target Class | Specific Target | Rationale for Inclusion | Comparator Compound(s) |
| Serine/Threonine Kinase | PIM-1 | Benzothiazole derivatives have been identified as inhibitors of PIM-1 kinase, which is implicated in various cancers.[1][2][3] | SGI-1776, AZD1208 |
| Serine/Threonine Kinase | VRK1 | Vaccinia-related kinase 1 is involved in cell cycle progression and is a potential target for cancer therapy.[4][5][6] | BI-D1870 derivatives |
| Tyrosine Kinase | VEGFR-2 | Inhibition of VEGFR-2 is a key mechanism for anti-angiogenic cancer therapies.[7] | Sorafenib, Sunitinib |
| PI3K-like Kinase | ATR | Ataxia telangiectasia and Rad3-related protein is a crucial component of the DNA damage response and a target in oncology.[8] | VE-821, AZD6738 |
| Tubulin | β-tubulin | Some benzothiazole derivatives are known to inhibit tubulin polymerization, a clinically validated anti-cancer mechanism.[9] | MI-181, Combretastatin A-4 |
Table 2: Proposed Anti-Quorum Sensing Target Selectivity Panel
| Target Class | Specific Target | Rationale for Inclusion | Comparator Compound(s) |
| Transcriptional Regulator | LasR (in P. aeruginosa) | The LasR receptor is a key regulator of quorum sensing and virulence in Pseudomonas aeruginosa. Benzothiazoles have been explored as LasR inhibitors. | V-06-018, OdDHL (native agonist) |
| Transcriptional Regulator | RhlR (in P. aeruginosa) | RhlR is another important quorum sensing regulator in P. aeruginosa, often co-targeted with LasR. | BHL (native agonist) |
Experimental Protocols for Selectivity Assessment
To quantitatively assess the selectivity of this compound, a tiered approach is recommended, starting with in vitro biochemical assays followed by cell-based and broader panel screening.
Primary Kinase Inhibition Assays (Oncology)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the primary kinase targets.
Methodology:
-
Reagents: Recombinant human kinases (PIM-1, VRK1, VEGFR-2, ATR), appropriate peptide or protein substrates, ATP, and the test compound at various concentrations.
-
Assay Format: A common method is a radiometric assay using ³²P-ATP or a fluorescence-based assay (e.g., LanthaScreen™, Z'-LYTE™).
-
Procedure:
-
The kinase, substrate, and test compound are incubated in an appropriate buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinome-Wide Selectivity Profiling (Oncology)
Objective: To assess the selectivity of the test compound against a broad panel of human kinases to identify potential off-target effects.
Methodology:
-
Service Providers: Utilize commercial services that offer large kinase panel screening (e.g., Eurofins DiscoverX, Reaction Biology Corp.).
-
Assay Format: Typically performed at a single high concentration of the test compound (e.g., 10 µM) against hundreds of kinases.
-
Data Analysis: Results are often presented as a percentage of inhibition. Follow-up dose-response assays should be conducted for any kinases that show significant inhibition to determine IC50 values.
Anti-Quorum Sensing Reporter Assay (Infectious Diseases)
Objective: To determine the ability of the test compound to inhibit LasR-mediated gene expression.
Methodology:
-
Bacterial Strain: Use a reporter strain of E. coli or P. aeruginosa that expresses a reporter gene (e.g., lacZ or gfp) under the control of a LasR-dependent promoter.
-
Procedure:
-
Grow the reporter strain to the mid-logarithmic phase.
-
Induce the quorum-sensing system with a sub-maximal concentration of the native agonist, OdDHL.
-
Add the test compound at various concentrations.
-
Incubate and then measure the reporter gene expression (e.g., β-galactosidase activity or fluorescence).
-
-
Data Analysis: Calculate the IC50 value for the inhibition of reporter gene expression.
Visualizing Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways relevant to the proposed targets.
Caption: Simplified PIM-1 signaling pathway in cancer.
Caption: The LasR quorum sensing pathway in P. aeruginosa.
Experimental Workflow Diagram
Caption: Proposed workflow for selectivity assessment.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear, comparative tables.
Table 3: Hypothetical Kinase Selectivity Data for this compound
| Kinase Target | Test Compound IC50 (nM) | Comparator 1 IC50 (nM) | Comparator 2 IC50 (nM) |
| PIM-1 | [Experimental Value] | [Value for SGI-1776] | [Value for AZD1208] |
| VRK1 | [Experimental Value] | [Value for Cpd X] | [Value for Cpd Y] |
| VEGFR-2 | [Experimental Value] | [Value for Sorafenib] | [Value for Sunitinib] |
| ATR | [Experimental Value] | [Value for VE-821] | [Value for AZD6738] |
| Off-target Kinase 1 | [Experimental Value] | [Value for Comparator] | [Value for Comparator] |
| Off-target Kinase 2 | [Experimental Value] | [Value for Comparator] | [Value for Comparator] |
Table 4: Hypothetical Anti-Quorum Sensing Activity Data
| Assay | Test Compound IC50 (µM) | Comparator (V-06-018) IC50 (µM) |
| LasR Reporter Assay | [Experimental Value] | [Known Value] |
| RhlR Reporter Assay | [Experimental Value] | [Known Value] |
| P. aeruginosa Biofilm Inhibition | [Experimental Value] | [Known Value] |
By following this structured approach, researchers can generate a comprehensive selectivity profile for this compound, enabling a robust comparison with existing molecules and informing its potential for further development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 - Wikipedia [en.wikipedia.org]
- 8. digital.csic.es [digital.csic.es]
- 9. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol: A Step-by-Step Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-6-methylbenzo[d]thiazole-2-thiol was not located. The following guidance is based on the safety protocols for structurally similar compounds, including other brominated benzothiazoles and general procedures for handling thiol-containing organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for specific disposal instructions.
Researchers and professionals in drug development must adhere to stringent safety and disposal protocols when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Immediate Safety and Handling Protocols
Before beginning any procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Waste Segregation and Collection
Proper segregation of chemical waste is critical. Due to its bromine content, this compound is classified as a halogenated organic compound and must be disposed of accordingly.[2]
-
Solid Waste: Collect any solid residue of the compound, along with any contaminated disposable materials like weigh boats or filter paper, in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container for hazardous chemical waste.
Under no circumstances should this chemical or its solutions be poured down the drain. [1][2]
Decontamination Procedures
Glassware and equipment that have come into contact with this compound must be decontaminated to neutralize the reactive thiol group.
Experimental Protocol for Glassware Decontamination:
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residual compound. Collect this solvent rinse as halogenated organic liquid waste.
-
Bleach Bath: Prepare a bath of household bleach (sodium hypochlorite solution). Submerge the rinsed glassware in the bleach bath and allow it to soak for a minimum of 12-14 hours.[3] This process helps to oxidize the thiol group.[3][4]
-
Final Cleaning: After soaking, thoroughly rinse the glassware with water before proceeding with standard laboratory washing procedures.[3]
-
Disposal of Bleach Bath: Used bleach baths should be disposed of as hazardous waste.[4]
Quantitative Data for a Structurally Similar Compound
The following table presents data for a related compound, 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol, to provide an indication of the types of properties to consider. This data should be used for illustrative purposes only.
| Property | Value | Source |
| Purity | 96.0% | [1] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
This guide provides crucial safety and logistical information for handling 4-Bromo-6-methylbenzo[d]thiazole-2-thiol in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Operational Plan: Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following PPE is mandatory:
-
Eye and Face Protection: Safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn to protect against splashes and airborne particles.[1]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use.[2]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1][3] For tasks with a higher risk of splashes, chemical-resistant aprons or suits are recommended.
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.
Logistical Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
-
Handling:
-
Storage:
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]
-
Spills: In case of a spill, wear appropriate PPE, absorb the material with an inert substance (e.g., sand, vermiculite), and collect it in a sealed container for disposal.[2][3] Avoid generating dust. Ensure the area is well-ventilated.
Disposal Plan
All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.
-
Waste Generation: Minimize waste generation wherever possible.
-
Containerization: Collect all chemical waste in clearly labeled, sealed, and appropriate containers.
-
Disposal Route: Dispose of the chemical waste through a licensed and approved waste disposal contractor. Do not dispose of it down the drain or in the regular trash.[3]
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes key safety information based on structurally similar compounds.
| Parameter | Value/Information | Source (Analogous Compound) |
| Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant | 2-Bromo-1,3-thiazole-4-carboxylic acid[2], 4-Bromo-2,1,3-benzothiadiazole[1] |
| Signal Word | Warning / Danger | 6-Bromo-2,5-dimethylbenzo[d]thiazole[4], Unspecified bromo-thiazole derivative |
| Personal Protective Equipment | Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Fume Hood/Respirator | 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol[3], 2-Bromo-1,3-thiazole-4-carboxylic acid[2] |
| First Aid: Skin Contact | Wash with soap and water for 15 minutes | 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol[3] |
| First Aid: Eye Contact | Flush with water for 15 minutes | 4-Bromo-2,1,3-benzothiadiazole[1] |
| First Aid: Inhalation | Move to fresh air, provide oxygen if needed | 4-Bromo-2,1,3-benzothiadiazole[1] |
| First Aid: Ingestion | Rinse mouth, do not induce vomiting | 2-Bromo-1,3-thiazole-4-carboxylic acid[2] |
| Storage Conditions | Cool, dry, well-ventilated, tightly sealed container | 4-Bromo-2,1,3-benzothiadiazole[1], 6-Bromo-2,5-dimethylbenzo[d]thiazole[4] |
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating essential safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
